Product packaging for Iadademstat(Cat. No.:CAS No. 1401966-39-9)

Iadademstat

Cat. No.: B10759884
CAS No.: 1401966-39-9
M. Wt: 230.35 g/mol
InChI Key: ALHBJBCQLJZYON-PFSRBDOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iadademstat (also known as ORY-1001) is a highly potent, selective, and irreversible inhibitor of the lysine-specific histone demethylase 1A (LSD1/KDM1A). This small molecule is a groundbreaking tool in oncology research, specifically designed to probe the role of LSD1 in epigenetic regulation. Its primary mechanism of action involves covalently binding to the flavin adenine dinucleotide (FAD) cofactor within LSD1's active site, effectively blocking its demethylase activity on histone H3 (H3K4me1/2). This inhibition leads to a cascade of epigenetic changes that result in the differentiation of malignant blasts and the reactivation of silenced tumor suppressor genes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2 B10759884 Iadademstat CAS No. 1401966-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1401966-39-9

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChI Key

ALHBJBCQLJZYON-PFSRBDOWSA-N

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Iadademstat's Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key pathological feature of AML is a block in the differentiation of myeloid progenitor cells. Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A). This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular targets, downstream effects, and the experimental evidence supporting its therapeutic potential.

Introduction to this compound and its Target: LSD1

This compound is an orally bioavailable small molecule that acts as a highly selective inhibitor of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It can also demethylate non-histone substrates. In the context of AML, LSD1 plays a crucial role in maintaining the leukemic state by enforcing a block in cellular differentiation.[2] High expression of LSD1 is often correlated with more aggressive cancers and a poor prognosis.[3]

The Dual Mechanism of Action of this compound

This compound exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1, which is critical for its potent anti-leukemic activity.[3][4]

Enzymatic Inhibition

This compound covalently binds to the FAD cofactor in the catalytic center of LSD1, leading to its irreversible inactivation.[3] This inhibition of LSD1's demethylase activity results in the accumulation of H3K4me2 at the promoter and enhancer regions of target genes. This increase in a histone mark associated with active transcription leads to the expression of genes that promote myeloid differentiation.

Disruption of the LSD1-GFI1 Scaffolding Function

Beyond its enzymatic role, LSD1 acts as a scaffold protein, facilitating the interaction of various transcriptional regulators. In AML, the interaction between LSD1 and the transcriptional repressor Growth Factor Independence 1 (GFI1) is crucial for maintaining the differentiation block.[3][5] The GFI1 protein contains a SNAG domain that directly interacts with LSD1.[3] This interaction recruits the CoREST repressor complex to chromatin, leading to the silencing of genes required for myeloid differentiation. This compound's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and the SNAG domain of GFI1.[3] This disruption of the LSD1-GFI1 complex is a key event that alleviates transcriptional repression and allows for the expression of differentiation-promoting genes.[6]

Signaling Pathway of this compound in AML

The following diagram illustrates the signaling pathway affected by this compound in an AML cell.

Iadademstat_Mechanism_of_Action LSD1 LSD1 GFI1 GFI1 LSD1->GFI1 Scaffolding Interaction Histone Histone H3 LSD1->Histone Demethylates H3K4me1/2 CoREST CoREST Complex GFI1->CoREST Recruits CoREST->Histone Represses Myeloid_Genes Myeloid Differentiation Genes (e.g., ITGAM, CD86) Histone->Myeloid_Genes Regulates Expression Repression Transcriptional Repression Myeloid_Genes->Repression Activation Transcriptional Activation Myeloid_Genes->Activation This compound This compound This compound->LSD1 Inhibits (Covalent Binding) This compound->GFI1 Disrupts Interaction

Caption: this compound's dual mechanism of action in AML.

Downstream Effects on AML Cells

The inhibition of LSD1 by this compound triggers a cascade of events within AML cells, ultimately leading to a more differentiated and less malignant phenotype.

Induction of Myeloid Differentiation

A hallmark of this compound's activity is the induction of differentiation in AML blasts.[5] This is evidenced by morphological changes and the increased expression of myeloid differentiation markers such as CD11b, CD14, CD86, and ITGAM.[5][7] This effect is particularly pronounced in AML subtypes with MLL (KMT2A) rearrangements, which are known to be dependent on the LSD1/GFI1 axis.[5][8]

Inhibition of Proliferation and Leukemic Stem Cell (LSC) Capacity

By promoting differentiation, this compound concurrently inhibits the proliferation of AML cells.[3] Furthermore, preclinical studies have demonstrated that this compound can compromise the capacity of leukemic stem cells, which are thought to be a major driver of relapse.[1][5]

Immunomodulatory Effects

Recent evidence suggests that this compound may also exert immunomodulatory effects. Inhibition of LSD1 has been shown to upregulate the expression of CD86, a costimulatory molecule on antigen-presenting cells that is crucial for T-cell activation.[5] This suggests that this compound could potentially enhance anti-leukemic immunity.[5]

Quantitative Data

Preclinical Potency

This compound is a highly potent inhibitor of LSD1, inducing differentiation of AML cells at sub-nanomolar concentrations in vitro.[5] A comparative in vitro study of ten different LSD1 inhibitors identified this compound as the most potent clinical-stage candidate.[9]

Cell LineIC50 (nM)Reference
MLL-rearranged AML< 1[5]
Further specific IC50 values to be populated from detailed publication review
Clinical Efficacy

Clinical trials have provided evidence of this compound's anti-leukemic activity in patients with relapsed or refractory AML.

Clinical TrialTreatmentOverall Response Rate (ORR)Complete Remission (CR/CRi)Key FindingsReference
Phase I (Monotherapy)This compoundNot the primary endpoint, but showed biological activity1 CRiDemonstrated safety and signs of clinical and biological activity, especially in MLL-rearranged AML.[5][8]
Phase II ALICE (Combination)This compound + Azacitidine81% (in evaluable patients)64%Showed robust, rapid, and durable responses in previously untreated unfit AML patients.[4]

Experimental Protocols

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of this compound on the proliferation of AML cells.

  • Method: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates and treated with a range of concentrations of this compound. Cell viability is assessed at various time points (e.g., 48, 72, 96 hours) using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®. IC50 values are calculated from the dose-response curves.

Flow Cytometry for Differentiation Markers
  • Objective: To quantify the induction of myeloid differentiation in AML cells following this compound treatment.

  • Method: AML cells are treated with this compound for a specified period. Cells are then harvested, washed, and stained with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86). Stained cells are analyzed by flow cytometry to determine the percentage of cells expressing these markers.

Chromatin Immunoprecipitation (ChIP)
  • Objective: To assess changes in histone methylation at specific gene loci following this compound treatment.

  • Method: AML cells are treated with this compound or a vehicle control. Cells are then cross-linked with formaldehyde, and the chromatin is sheared. An antibody specific for a histone mark of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin. The associated DNA is then purified and analyzed by qPCR or next-generation sequencing (ChIP-seq) to identify the genomic regions with altered histone methylation.

Co-Immunoprecipitation (Co-IP)
  • Objective: To determine if this compound disrupts the interaction between LSD1 and GFI1.

  • Method: AML cells are treated with this compound. Cell lysates are prepared, and an antibody against either LSD1 or GFI1 is used to immunoprecipitate the protein complex. The immunoprecipitated proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against both LSD1 and GFI1 to assess their co-precipitation.

Experimental and Logical Workflows

Experimental Workflow for Assessing this compound's Effect on AML Cells

Experimental_Workflow AML_Cells AML Cell Culture (e.g., MV4-11) Treatment Treat with this compound (various concentrations and time points) AML_Cells->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Flow Flow Cytometry (CD11b, CD14, CD86) Treatment->Flow ChIP ChIP-qPCR/seq (H3K4me2) Treatment->ChIP CoIP Co-Immunoprecipitation (LSD1, GFI1) Treatment->CoIP IC50 Determine IC50 Viability->IC50 Diff Quantify Differentiation Flow->Diff Histone_Mod Assess Histone Methylation Changes ChIP->Histone_Mod Interaction Analyze Protein-Protein Interaction CoIP->Interaction

Caption: Workflow for in vitro evaluation of this compound.

Mechanisms of Resistance

While this compound shows significant promise, the development of resistance is a potential challenge, as with any targeted therapy. The mechanisms of resistance to this compound in AML are not yet fully elucidated but could potentially involve:

  • Mutations in LSD1: Alterations in the drug-binding site of LSD1 could prevent this compound from binding effectively.

  • Upregulation of bypass pathways: AML cells might activate alternative signaling pathways to maintain their proliferative and undifferentiated state, thereby circumventing the effects of LSD1 inhibition.

  • Drug efflux pumps: Increased expression of drug efflux pumps, such as those from the ABC transporter family, could reduce the intracellular concentration of this compound.[10]

Further research is needed to fully understand and overcome potential resistance to this compound.

Conclusion

This compound is a potent and selective LSD1 inhibitor with a novel dual mechanism of action that effectively targets the pathological differentiation block in AML. By both inhibiting the enzymatic activity of LSD1 and disrupting its scaffolding function in the GFI1-CoREST repressor complex, this compound induces myeloid differentiation and inhibits leukemic cell growth. Promising preclinical and clinical data support its continued development as a therapeutic agent for AML, both as a monotherapy and in combination with other agents. This in-depth technical guide provides a foundational understanding of this compound's mechanism for researchers and drug development professionals working to advance the treatment of AML.

References

The Role of Lysine-Specific Demethylase 1 (LSD1) Inhibition in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator in carcinogenesis, playing pivotal roles in cell proliferation, differentiation, and survival. As a flavin-dependent demethylase, LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as from non-histone substrates, leading to transcriptional repression or activation depending on the context. Its overexpression is a common feature in a wide array of hematological and solid tumors and is often associated with aggressive disease and poor prognosis.[1][2][3] Consequently, targeting LSD1 has become a promising therapeutic strategy. This guide provides an in-depth overview of the mechanism of LSD1, the landscape of its inhibitors in preclinical and clinical development, key signaling pathways involved, and detailed experimental protocols for its investigation.

Core Biology and Mechanism of Action of LSD1

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine residues.[2][4][5] Its primary function is to modulate gene expression through chromatin modification.

  • Transcriptional Repression: LSD1 is a core component of several repressor complexes, including the CoREST complex.[6] By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, LSD1 represses gene transcription.[2][5][7] This is crucial for silencing tumor suppressor genes and maintaining an undifferentiated state in cancer cells.

  • Transcriptional Activation: In complex with hormone receptors like the androgen receptor (AR) or estrogen receptor (ER), LSD1 can act as a transcriptional co-activator.[2][5][8] It achieves this by demethylating H3K9me1/2, a repressive histone mark, thereby facilitating the expression of oncogenic driver genes in cancers like prostate and breast cancer.[2][5]

  • Non-Histone Substrates: Beyond histones, LSD1 targets a range of non-histone proteins, expanding its regulatory role in cancer.[9] Key substrates include p53, DNMT1, HIF-1α, and STAT3.[2][5][6][9] For example, LSD1-mediated demethylation can repress the tumor suppressor function of p53 and stabilize the hypoxia-inducible factor-1α (HIF-1α), promoting metabolic reprogramming and angiogenesis.[5][9][10]

LSD1 inhibition reverses these epigenetic modifications, leading to the reactivation of silenced tumor suppressor genes, blockade of oncogenic transcription programs, and induction of cellular differentiation, ultimately suppressing tumor growth.[11][12]

LSD1_Mechanism cluster_repression Transcriptional Repression cluster_activation Transcriptional Activation LSD1_Rep LSD1 / CoREST Complex H3K4me0 H3K4me0 LSD1_Rep->H3K4me0 H3K4me2 H3K4me1/2 (Active Mark) H3K4me2->LSD1_Rep Demethylation Gene_Off Tumor Suppressor Gene Expression OFF H3K4me0->Gene_Off LSD1_Act LSD1 / AR/ER Complex H3K9me0 H3K9me0 LSD1_Act->H3K9me0 H3K9me2 H3K9me1/2 (Repressive Mark) H3K9me2->LSD1_Act Demethylation Gene_On Oncogene Expression ON H3K9me0->Gene_On Inhibitor LSD1 Inhibitor Inhibitor->LSD1_Rep Inhibitor->LSD1_Act

Caption: Core mechanism of LSD1-mediated gene regulation and its inhibition.
Key Signaling Pathways and Interactions

LSD1 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its inhibition can therefore have pleiotropic anti-tumor effects.

  • EMT and Metastasis: LSD1 is required for the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. It forms a complex with SNAIL, a master EMT regulator, to repress the expression of E-cadherin (CDH1), a critical cell adhesion molecule.[13] LSD1 inhibition can reverse EMT and suppress cancer cell migration and invasion.[14][15]

  • Hypoxia and Angiogenesis: LSD1 stabilizes the HIF-1α protein, a master regulator of the cellular response to hypoxia.[9] This stabilization promotes angiogenesis and metabolic adaptation of tumors.[4][5]

  • Tumor Suppressor and Cell Cycle Control: LSD1 represses p53 activity by demethylating it, thereby impairing its ability to induce apoptosis.[3][9] Inhibition of LSD1 can restore p53 function. Furthermore, LSD1 inhibition affects the expression of cell cycle regulators, leading to cell cycle arrest.[11][14]

  • Hormone-Driven Cancers: In breast and prostate cancer, LSD1 acts as a co-activator for estrogen and androgen receptors, respectively, driving hormone-dependent cancer growth.[4][8]

  • Tumor Immunity: LSD1 inhibition has been shown to modulate the tumor immune microenvironment. It can enhance anti-tumor immunity by reactivating the expression of endogenous retroviral elements, which triggers an interferon response, and by upregulating antigen presentation machinery.[16] Some studies show LSD1 inhibition increases PD-L1 expression, suggesting a rationale for combination therapy with immune checkpoint blockers.[17]

Signaling_Pathways cluster_outcomes Cancer Hallmarks LSD1 LSD1 p53 p53 LSD1->p53 represses HIF1a HIF-1α LSD1->HIF1a stabilizes SNAIL SNAIL LSD1->SNAIL co-represses with AR_ER AR / ER LSD1->AR_ER co-activates Antigen_Presentation Antigen Presentation (MHC Class I) LSD1->Antigen_Presentation represses Inhibitor LSD1 Inhibitor Inhibitor->LSD1 Proliferation Proliferation & Survival Metastasis Metastasis (EMT) Angiogenesis Angiogenesis Immune_Evasion Immune Evasion p53->Proliferation HIF1a->Angiogenesis SNAIL->Metastasis CDH1 E-cadherin SNAIL->CDH1 AR_ER->Proliferation Antigen_Presentation->Immune_Evasion

Caption: LSD1's role in key cancer signaling pathways and hallmark processes.
Preclinical and Clinical Landscape of LSD1 Inhibitors

A multitude of LSD1 inhibitors, both irreversible (covalent) and reversible (non-covalent), have been developed and evaluated in preclinical models, with several advancing into clinical trials.

LSD1 inhibitors have demonstrated broad anti-tumor activity across a range of cancer cell lines and animal models. Irreversible inhibitors are often based on a tranylcypromine (TCP) scaffold, which forms a covalent adduct with the FAD cofactor.[12]

InhibitorCancer Type / Cell LineIC50 / PotencyIn Vivo Model & EfficacyReference
HCI-2509 Lung Adenocarcinoma (LUAD)0.3 - 5 µMTransgenic mouse models (EGFR, KRAS driven); Significant reduction in tumor formation and progression.[11][18]
GSK2879552 Small Cell Lung Cancer (SCLC)Potent (nanomolar range)SCLC xenografts; >80% tumor growth inhibition (TGI) at 1.5 mg/kg.[19]
Unnamed TCP-based Gastric (MGC-803), Lung (H1650)IC50 = 46.0 nMH1650 xenograft; 64% reduction in tumor weight at 20 mg/kg.[14]
SP-2509 Castration-Resistant Prostate Cancer (CRPC)Allosteric inhibitorCRPC preclinical models; Suppressed tumor growth.[12]
INCB059872 Acute Myeloid Leukemia (AML)Potent FAD-directed inhibitorAML mouse models; Induced differentiation and reduced LSC growth.[6]
GSK-690 Leukemia (THP-1, MV4-11)IC50 = 90 nMN/A (in vitro data)[6]

Several LSD1 inhibitors have entered clinical trials, primarily for acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where preclinical data has been most compelling.[20][21]

Inhibitor NameCompany/SponsorTypeSelect IndicationsPhase (Status)Reference
Iadademstat (ORY-1001) Oryzon GenomicsIrreversibleAML, SCLC, Solid TumorsPhase 2[20][21][22]
Bomedemstat (IMG-7289) Imago BioSciencesIrreversibleMyelofibrosis, Essential Thrombocythemia, AMLPhase 2[7][20][21][22]
Pulrodemstat (CC-90011) CelgeneReversibleSolid Tumors, Non-Hodgkin's Lymphoma (NHL), SCLCPhase 1[20][21][22][23]
Seclidemstat (SP-2577) Salarius PharmaceuticalsReversibleEwing Sarcoma, Advanced Solid TumorsPhase 1/2[22][23]
GSK2879552 GlaxoSmithKlineIrreversibleAML, SCLCTerminated (business decision)[12][20][21][22]
INCB059872 Incyte CorporationIrreversibleSickle Cell Disease, Solid & Hematologic MalignanciesTerminated (business decision)[6][20][21][22]
REC-4539 RecordatiReversibleSCLC, other solid tumorsPhase 1/2 (IND cleared)[24]
Biomarkers and Resistance Mechanisms

A key challenge in the clinical development of LSD1 inhibitors is identifying patient populations most likely to respond and understanding mechanisms of resistance.

  • Predictive Biomarkers: High LSD1 expression itself is a prognostic biomarker for poor outcomes in many cancers.[1][3][25] In SCLC, tumors with a neuroendocrine transcriptional signature appear more sensitive to LSD1 inhibition, whereas those with a mesenchymal-like profile exhibit intrinsic resistance.[26]

  • Mechanisms of Resistance: Both intrinsic and acquired resistance have been observed. A primary mechanism involves epigenetic reprogramming, where cancer cells adapt to LSD1 inhibition by shifting their transcriptional state. For instance, SCLC cells can transition from a sensitive neuroendocrine state to a resistant, TEAD4-driven mesenchymal-like state.[26] Additionally, the non-catalytic "scaffolding" functions of LSD1 may contribute to resistance, as inhibitors targeting only the enzyme's catalytic site may be ineffective in cancers that rely on these non-demethylase activities.[12][19]

Resistance_Mechanism SCLC_NE SCLC (Neuroendocrine State) SCLC_Mesenchymal SCLC (Mesenchymal State) SCLC_NE->SCLC_Mesenchymal Epigenetic Reprogramming (Acquired Resistance) LSD1i_Sensitive Sensitive to LSD1 Inhibition SCLC_NE->LSD1i_Sensitive LSD1i_Resistant Resistant to LSD1 Inhibition SCLC_Mesenchymal->LSD1i_Resistant TEAD4 TEAD4-Driven Transcriptional Program SCLC_Mesenchymal->TEAD4

Caption: Intrinsic and acquired resistance to LSD1 inhibitors in SCLC.

Appendix: Key Experimental Protocols

A.1 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol provides a generalized workflow for performing ChIP-seq to identify the genomic binding sites of LSD1.

ChIP_Seq_Workflow node_start 1. Cell Culture & Cross-linking node_lysis 2. Cell Lysis & Chromatin Shearing node_start->node_lysis node_ip 3. Immunoprecipitation (IP) node_lysis->node_ip node_wash 4. Washing & Elution node_ip->node_wash node_reverse 5. Reverse Cross-links & DNA Purification node_wash->node_reverse node_lib 6. Library Preparation node_reverse->node_lib node_seq 7. High-Throughput Sequencing node_lib->node_seq node_analysis 8. Data Analysis (Peak Calling) node_seq->node_analysis

Caption: Generalized experimental workflow for ChIP-seq.

Methodology:

  • Cell Cross-linking: Culture cells (e.g., 1-4 x 10^7 per IP) to ~80-90% confluency. Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.[27][28]

  • Cell Lysis and Chromatin Shearing: Harvest and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Shear the chromatin into fragments of 200-800 bp using either sonication or enzymatic digestion (e.g., with Micrococcal Nuclease).

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-LSD1 antibody (typically 2-5 µg per IP).[29] A parallel sample with control IgG should be run.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[28]

  • Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[28]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer (e.g., SDS-based). Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments (including steps like end-repair, A-tailing, and adapter ligation). Perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify genomic regions significantly enriched in the LSD1 IP sample compared to the control IgG input.

A.2 Cell Viability Assay (MTS/MTT)

This protocol measures the effect of LSD1 inhibitors on cancer cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add a tetrazolium-based reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.

  • Incubation and Measurement: Incubate for 1-4 hours to allow for color development. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

A.3 Xenograft Mouse Model for Efficacy Studies

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an LSD1 inhibitor.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the LSD1 inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily).[6][14] The control group receives the vehicle on the same schedule.

  • Monitoring: Monitor tumor volume (typically measured with calipers using the formula: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size or a specific study duration.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers like H3K4me2). Calculate the tumor growth inhibition (TGI) percentage to quantify efficacy.

References

Preclinical In Vitro Profile of Iadademstat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective, orally bioavailable small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4), leading to transcriptional repression. LSD1 can also demethylate H3K9, resulting in transcriptional activation. Beyond its catalytic role, LSD1 functions as a scaffolding protein in transcriptional repressor complexes.[2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, cellular effects, and the signaling pathways it modulates.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated potent activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML) and breast cancer. The following tables summarize the key quantitative data from in vitro studies.

Assay Type Metric Value Reference
LSD1 Enzymatic Assay (AlphaScreen)IC5012 nM[1]
LSD1 Enzymatic AssayIC5018 nM[3]

Table 1: Biochemical Potency of this compound against LSD1. This table highlights the direct inhibitory activity of this compound on the LSD1 enzyme.

Cell Line Cancer Type Metric Value Reference
MLL-AF9Acute Myeloid LeukemiaEC50 (CD11b induction)< 1 nM[3]
MV4-11Acute Myeloid LeukemiaEC500.36 µM[3]
Molm-13Acute Myeloid LeukemiaEC503.4 µM[3]
MDA-MB-231Breast CancerEC505.6 µM[3]
MCF-7Breast CancerEC503.6 µM[3]

Table 2: Cellular Potency of this compound in Various Cancer Cell Lines. This table showcases the effective concentrations of this compound required to induce a biological response in different cancer cell models.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and cancer stem cell (CSC) maintenance.

LSD1-GFI-1 Axis in Acute Myeloid Leukemia (AML)

In AML, the interaction between LSD1 and the transcriptional repressor Growth Factor Independent 1 (GFI-1) is crucial for maintaining the leukemic state.[2] this compound disrupts this interaction, leading to the derepression of GFI-1 target genes and inducing differentiation of leukemic blasts.[2][4]

GFI1_Pathway cluster_untreated Untreated AML Cell cluster_treated This compound-Treated AML Cell LSD1 LSD1 GFI1 GFI-1 LSD1->GFI1 interacts with Promoter Target Gene Promoter (e.g., differentiation genes) GFI1->Promoter binds to Repression Transcriptional Repression Promoter->Repression This compound This compound LSD1_i LSD1 This compound->LSD1_i inhibits GFI1_d GFI-1 LSD1_i->GFI1_d interaction disrupted Promoter_a Target Gene Promoter (e.g., differentiation genes) Differentiation Differentiation Promoter_a->Differentiation SOX2_Pathway cluster_untreated Untreated Breast CSC cluster_treated This compound-Treated Breast CSC LSD1 LSD1 SOX2_Promoter SOX2 Promoter LSD1->SOX2_Promoter regulates SOX2 SOX2 Expression SOX2_Promoter->SOX2 CSC_Properties Cancer Stem Cell Properties SOX2->CSC_Properties This compound This compound LSD1_i LSD1 This compound->LSD1_i inhibits SOX2_Promoter_i SOX2 Promoter LSD1_i->SOX2_Promoter_i inhibition of regulation SOX2_i SOX2 Expression (suppressed) SOX2_Promoter_i->SOX2_i Reduced_CSC Reduced CSC Properties SOX2_i->Reduced_CSC INSM1_Pathway cluster_untreated Untreated SCLC Cell cluster_treated This compound-Treated SCLC Cell LSD1 LSD1 INSM1 INSM1 LSD1->INSM1 interacts with NOTCH1_HES1 NOTCH1 / HES1 INSM1->NOTCH1_HES1 represses ASCL1_NEUROD1 ASCL1 / NEUROD1 NOTCH1_HES1->ASCL1_NEUROD1 represses Tumor_Progression Tumor Progression ASCL1_NEUROD1->Tumor_Progression This compound This compound LSD1_i LSD1 This compound->LSD1_i inhibits INSM1_d INSM1 LSD1_i->INSM1_d interaction disrupted NOTCH1_HES1_a NOTCH1 / HES1 (restored) INSM1_d->NOTCH1_HES1_a repression lifted ASCL1_NEUROD1_r ASCL1 / NEUROD1 (reduced) NOTCH1_HES1_a->ASCL1_NEUROD1_r represses Tumor_Regression Tumor Regression ASCL1_NEUROD1_r->Tumor_Regression AlphaScreen_Workflow Start Start Incubate_Inhibitor 1. Pre-incubation: LSD1 Enzyme + this compound (or vehicle) Start->Incubate_Inhibitor Add_Substrate 2. Add Biotinylated H3K4me2 Peptide Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction 3. Enzymatic Reaction (Demethylation) Add_Substrate->Incubate_Reaction Add_Beads 4. Add Streptavidin-Donor & Antibody-Acceptor Beads Incubate_Reaction->Add_Beads Incubate_Detection 5. Incubation in Dark Add_Beads->Incubate_Detection Read_Signal 6. Read Signal (AlphaScreen Reader) Incubate_Detection->Read_Signal End End Read_Signal->End

References

Iadademstat's Impact on Cancer Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, progression, and therapeutic resistance. A promising therapeutic strategy involves targeting the epigenetic machinery that governs CSC plasticity. Iadademstat (ORY-1001), a potent and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a compelling agent that induces differentiation of cancer stem cells, thereby abrogating their malignant potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on CSC differentiation across various cancer types, and a summary of key preclinical and clinical findings.

Introduction to this compound and its Target: LSD1

This compound is an orally bioavailable, covalent inhibitor of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1][2][3] LSD1 primarily functions as a histone demethylase, removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.

LSD1 is frequently overexpressed in a wide range of hematological and solid tumors, where it contributes to maintaining an undifferentiated, stem-like state.[1][4][5][6] By inhibiting LSD1, this compound alters the histone methylation landscape, leading to the reactivation of silenced differentiation-associated genes and the suppression of stemness-related transcriptional programs.

Mechanism of Action: Reversing the Epigenetic Blockade

This compound's primary mechanism of action involves the irreversible inactivation of LSD1. This inhibition leads to a global increase in H3K4me2 levels, effectively "reopening" the chromatin at gene promoters and enhancers associated with cellular differentiation.[7] Two key mechanistic models have been proposed for this compound's action:

  • Direct Catalytic Inhibition: this compound covalently binds to the FAD cofactor essential for LSD1's demethylase activity, thereby blocking its enzymatic function.[7]

  • Disruption of Protein-Protein Interactions: Beyond its catalytic role, LSD1 acts as a scaffold for various transcriptional repressor complexes.[8] In acute myeloid leukemia (AML), LSD1 interacts with the transcription factor GFI-1.[1] this compound's binding to LSD1 induces a conformational change that disrupts this interaction, leading to the derepression of GFI-1 target genes involved in myeloid differentiation.[1]

The downstream effects of LSD1 inhibition by this compound are profound, leading to a cellular reprogramming event that shifts the balance from a proliferative, self-renewing state to a differentiated, non-malignant phenotype.

Signaling Pathways Modulated by this compound

The impact of this compound on cancer stem cell differentiation is mediated through the modulation of key signaling pathways.

This compound's Core Mechanism of Action

Iadademstat_Mechanism cluster_1 LSD1 Complex This compound This compound (ORY-1001) LSD1 LSD1 (KDM1A) This compound->LSD1 inhibits FAD FAD Cofactor LSD1->FAD requires H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates H3K4me1_0 H3K4me1/0 (Inactive Mark) Stem_Genes Stemness Genes LSD1->Stem_Genes activates Diff_Genes Differentiation Genes H3K4me2->Diff_Genes activates

Caption: this compound inhibits LSD1, preventing the demethylation of H3K4me2.

Disruption of the LSD1-GFI1 Interaction in AML

LSD1_GFI1_Interaction cluster_untreated Untreated AML Stem Cell cluster_treated This compound-Treated AML Stem Cell LSD1_U LSD1 GFI1_U GFI1 LSD1_U->GFI1_U CoREST_U CoREST LSD1_U->CoREST_U Promoter_U Myeloid Differentiation Gene Promoter LSD1_U->Promoter_U bind to GFI1_U->Promoter_U bind to CoREST_U->Promoter_U bind to Transcription_Blocked Transcription Blocked Promoter_U->Transcription_Blocked This compound This compound LSD1_T LSD1 This compound->LSD1_T binds to GFI1_T GFI1 (dissociated) LSD1_T->GFI1_T disrupts interaction Promoter_T Myeloid Differentiation Gene Promoter Transcription_Active Transcription Active Promoter_T->Transcription_Active

Caption: this compound disrupts the LSD1-GFI1 complex, enabling myeloid gene expression.

This compound's Impact on Cancer Stem Cell Differentiation: Preclinical and Clinical Evidence

Acute Myeloid Leukemia (AML)

In AML, leukemic stem cells (LSCs) are responsible for disease relapse. This compound has demonstrated potent differentiating effects in preclinical models and clinical trials.[1][7][9][10][11]

  • Preclinical Findings: In AML cell lines and patient-derived xenograft models, this compound induces a monocyte/macrophage differentiation gene signature and reduces LSC frequency.[11][12] This is particularly evident in AML subtypes with MLL rearrangements.[10][11]

  • Clinical Trials:

    • A Phase I/IIa study in relapsed/refractory AML patients showed that this compound was well-tolerated and induced blast cell differentiation.[9][13] One patient achieved a complete remission with incomplete hematologic recovery (CRi).[1][10]

    • The Phase II ALICE trial, combining this compound with azacitidine in elderly, unfit AML patients, reported an impressive 81% objective response rate, with 64% complete remissions.[1]

Table 1: Summary of this compound Clinical Trial Data in AML

Trial Name (Phase)Patient PopulationTreatmentKey Efficacy EndpointsReference
Phase I/IIaRelapsed/Refractory AMLThis compound MonotherapyBlast differentiation observed; 1 CRi[9][10]
ALICE (Phase II)Elderly, Unfit AMLThis compound + Azacitidine81% Objective Response Rate; 64% Complete Remission[1]
FRIDA (Phase Ib)Relapsed/Refractory FLT3-mutated AMLThis compound + Gilteritinib67% Response Rate at expanded dose[14]
NCI-sponsored (Phase I)Treatment-naïve AMLThis compound + Venetoclax + Azacitidine100% Overall Response Rate (preliminary)[14][15]
Solid Tumors

The therapeutic potential of this compound extends to solid tumors where CSCs play a significant role.

  • Breast Cancer: this compound has been shown to target SOX2-driven breast CSCs.[7][16][17] It effectively blocks the formation of mammospheres, an in vitro measure of CSC activity, in breast cancer cell lines dependent on the SOX2 transcription factor.[7][17] This effect is particularly pronounced in luminal-B and HER2-positive subtypes.[7]

  • Small Cell Lung Cancer (SCLC): In SCLC, LSD1 is involved in the oncogenic program driven by the transcription factor INSM1.[1] this compound disrupts the LSD1-INSM1 interaction, leading to the upregulation of the NOTCH signaling pathway, which in turn suppresses the oncogenes ASCL1 and NEUROD1, resulting in tumor regression.[1]

  • Other Solid Tumors: Preclinical evidence suggests the potential utility of this compound in other solid tumors, including neuroendocrine tumors, prostate cancer, and glioblastoma.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Single-cell suspensions of breast cancer cells are prepared by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.

  • Plating: Cells are plated at a low density (e.g., 1,000 to 20,000 cells/mL) in non-adherent culture plates or flasks.

  • Culture Medium: A serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF is used to selectively culture stem-like cells.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Incubation: Cells are incubated for 7-14 days to allow for the formation of mammospheres.

  • Quantification: The number and size of mammospheres are quantified using a microscope. A significant reduction in mammosphere formation in the presence of this compound indicates an inhibitory effect on CSC self-renewal.

Aldefluor Assay

This assay identifies and quantifies cell populations with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.

  • Cell Suspension: A single-cell suspension of tumor cells is prepared.

  • ALDH Substrate Incubation: The cells are incubated with the ALDH substrate (BAAA, BODIPY®-aminoacetaldehyde) in the presence or absence of the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which serves as a negative control.

  • This compound Treatment: Cells are pre-treated with this compound for a specified duration before the assay.

  • Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

  • Data Interpretation: A decrease in the percentage of ALDH-positive cells following this compound treatment suggests a reduction in the cancer stem cell population.

Experimental and Logical Workflows

Workflow for Assessing this compound's Anti-CSC Activity in Breast Cancer

Breast_Cancer_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints Start Breast Cancer Cell Lines (e.g., luminal-B, HER2+) Treatment Treat with this compound (dose-response) Start->Treatment Mammosphere Mammosphere Formation Assay CSC_SelfRenewal ↓ CSC Self-Renewal Mammosphere->CSC_SelfRenewal Aldefluor Aldefluor Assay ALDH_Population ↓ ALDH+ Population Aldefluor->ALDH_Population SOX2_Expression SOX2 Expression Analysis (qRT-PCR, Western Blot) SOX2_Downregulation ↓ SOX2 Expression SOX2_Expression->SOX2_Downregulation Treatment->Mammosphere Treatment->Aldefluor Treatment->SOX2_Expression

Caption: Workflow for evaluating this compound's impact on breast cancer stem cells.

Conclusion and Future Directions

This compound represents a paradigm-shifting approach to cancer therapy by targeting the epigenetic plasticity of cancer stem cells. Its ability to induce differentiation offers a durable therapeutic response by eliminating the root source of tumor propagation and recurrence. The compelling clinical data in AML, coupled with promising preclinical findings in a range of solid tumors, underscores the broad therapeutic potential of this first-in-class LSD1 inhibitor.

Future research will focus on:

  • Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents, immunotherapies, and conventional chemotherapies.[1][5][14][15]

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from this compound treatment.

  • Expansion into New Indications: Investigating the efficacy of this compound in other hematological malignancies and solid tumors characterized by a stem-like phenotype.

References

Iadademstat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is an orally available, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a crucial role in oncogenesis, particularly in hematological malignancies like acute myeloid leukemia (AML) and certain solid tumors such as small cell lung cancer (SCLC), by maintaining a differentiation block in cancer cells.[1][3] this compound's dual mechanism of action, involving both the inhibition of LSD1's catalytic activity and its scaffolding function, leads to the induction of differentiation in leukemic blasts and a reduction in the leukemic stem cell compartment.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

This compound has been evaluated in a first-in-human Phase I clinical trial in patients with relapsed or refractory AML, which provided initial insights into its pharmacokinetic profile in humans.[4] Preclinical studies in rodent models have also contributed to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Human Pharmacokinetic Parameters

A Phase I dose-escalation study in patients with relapsed or refractory AML revealed that this compound exhibits approximately linear pharmacokinetics.[4] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueStudy PopulationReference
Half-life (t½) 40 - 100 hoursRelapsed/Refractory AML[4]
Time to Maximum Concentration (Tmax) 4 - 8 hoursRelapsed/Refractory AML[4]
Volume of Distribution (Vd) ~200 times total body waterRelapsed/Refractory AML[4]
Accumulation Ratio ~3 - 6Relapsed/Refractory AML[4]

Table 1: Human Pharmacokinetic Parameters of this compound

Preclinical ADME

Preclinical investigations in rodent models have demonstrated that this compound possesses favorable ADME properties, including good oral bioavailability.[4] Specific data from these preclinical studies are detailed in the following table.

SpeciesDosing RouteKey FindingsReference
RodentOral (p.o.)Excellent oral bioavailability and target exposure.[4]
RodentOral (p.o.)Significantly reduced tumor growth in MV(4;11) xenografts at doses <0.020 mg/kg.[6]

Table 2: Summary of Preclinical ADME Findings for this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its potent inhibition of LSD1 and the subsequent downstream effects on gene expression, leading to cancer cell differentiation and apoptosis.

In Vitro Potency

This compound is a highly potent inhibitor of LSD1, as demonstrated in various in vitro assays.

ParameterValueAssay SystemReference
IC50 <20 nMLSD1/KDM1A enzymatic assay[6]
Cellular Activity Induces differentiation of AML cells at concentrations < 1 nM.In vitro AML cell lines[4]

Table 3: In Vitro Potency of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting LSD1, a key enzyme in histone demethylation. LSD1 is a component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. In AML, LSD1 interacts with transcription factors like GFI-1 and INSM1, leading to the repression of genes that promote myeloid differentiation.[1][2][3]

This compound covalently binds to the FAD cofactor in the catalytic center of LSD1, which not only blocks its demethylase activity but also creates steric hindrance, disrupting the interaction between LSD1 and its partner proteins like GFI-1.[1][2][3] This leads to the reactivation of silenced genes, promoting the differentiation of leukemic blasts.[1][2][3]

Iadademstat_Mechanism_of_Action This compound Mechanism of Action in AML cluster_nucleus Cell Nucleus cluster_effect Cellular Effect LSD1 LSD1 GFI1 GFI1 LSD1->GFI1 interacts with CoREST CoREST Complex GFI1->CoREST recruits Histone Histone H3 CoREST->Histone acts on Myeloid_Genes Myeloid Differentiation Genes Histone->Myeloid_Genes represses Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation promotes This compound This compound This compound->LSD1 inhibits Proliferation Leukemic Cell Proliferation This compound->Proliferation inhibits

Caption: this compound inhibits the LSD1/GFI1 interaction, leading to myeloid differentiation.

Experimental Protocols

Phase I First-in-Human Trial (Salamero et al., 2020)

This was a Phase I, open-label, dose-escalation study in patients with relapsed or refractory AML.[4]

  • Study Design: Patients received this compound orally once daily for 5 days a week in 28-day cycles. The starting dose was based on preclinical toxicology studies, with subsequent dose escalations.[4]

  • Pharmacokinetic Analysis: Plasma samples were collected at various time points after dosing to determine the concentrations of this compound using a validated bioanalytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[4]

  • Pharmacodynamic Assessments: The expression of pharmacodynamic biomarkers was evaluated in peripheral blood or bone marrow samples to assess target engagement and biological activity.[4]

Phase_I_Trial_Workflow Phase I Clinical Trial Workflow for this compound Patient_Recruitment Patient Recruitment (Relapsed/Refractory AML) Dose_Escalation Dose Escalation Cohorts Patient_Recruitment->Dose_Escalation Iadademstat_Admin This compound Administration (Oral, 5 days/week) Dose_Escalation->Iadademstat_Admin PK_Sampling Pharmacokinetic Sampling (Plasma) Iadademstat_Admin->PK_Sampling PD_Sampling Pharmacodynamic Sampling (Blood/Bone Marrow) Iadademstat_Admin->PD_Sampling Safety_Monitoring Safety and Tolerability Monitoring Iadademstat_Admin->Safety_Monitoring Data_Analysis Data Analysis (PK, PD, Safety) PK_Sampling->Data_Analysis PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of the Phase I dose-escalation trial for this compound in AML.

ALICE Phase IIa Trial (EudraCT 2018-000482-36)

This is an open-label, single-arm, Phase IIa study evaluating the safety, tolerability, and efficacy of this compound in combination with azacitidine in elderly patients with newly diagnosed AML who are not eligible for intensive chemotherapy.[7][8]

  • Study Design: Patients receive this compound orally in combination with standard-of-care azacitidine. The study includes a dose-finding part to determine the recommended Phase II dose.[7][8]

  • Primary Endpoints: Safety, tolerability, and the recommended Phase II dose of this compound in combination with azacitidine.[8]

  • Secondary Endpoints: Objective response rate, duration of response, and overall survival.[7]

CLEPSIDRA Phase IIa Trial

This was a Phase IIa trial investigating this compound in combination with standard-of-care platinum-etoposide chemotherapy in patients with relapsed extensive-disease SCLC.[1][6]

  • Study Design: A single-arm, open-label study to evaluate the safety, tolerability, and clinical effect of the combination therapy.[1]

  • Primary Endpoints: Safety and tolerability of the combination.[1]

  • Secondary Endpoints: Time to response, duration of response, objective response rate, and overall survival.[1]

Conclusion

This compound is a promising novel epigenetic agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in the treatment of AML and SCLC, particularly in combination with other anti-cancer agents. Ongoing and future clinical trials will further elucidate its efficacy and safety in various oncological indications. The data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to understand the core properties of this compound and its potential as a targeted cancer therapy.

References

The Role of Iadademstat in Inducing Differentiation in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). In acute myeloid leukemia (AML), a disease characterized by a block in myeloid differentiation, this compound has demonstrated a powerful pro-differentiating effect. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on leukemia cells, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key preclinical and clinical studies are summarized, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy defined by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate into mature blood cells.[1] The therapeutic landscape for AML, particularly for elderly patients or those with relapsed/refractory disease, remains challenging, highlighting the urgent need for novel therapeutic strategies.[2] One promising approach is differentiation therapy, which aims to overcome the maturation arrest of leukemic blasts.

LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in maintaining the differentiation block in AML by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[3] It functions as a transcriptional co-repressor within the CoREST complex, which includes HDAC1/2 and RCOR1.[3] In myeloid cells, LSD1 is recruited to chromatin by the transcription factors GFI1 and GFI1B, where it represses genes essential for myeloid differentiation.[1][4] this compound is an orally bioavailable small molecule that irreversibly inhibits LSD1, leading to the induction of differentiation in AML cells.[1]

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action to counteract the differentiation block in leukemia cells:

  • Catalytic Inhibition: this compound covalently binds to the FAD cofactor in the catalytic center of LSD1, thereby irreversibly inhibiting its demethylase activity.[5] This leads to an increase in H3K4me1/2 at the promoter and enhancer regions of LSD1 target genes, which are associated with myeloid differentiation.

  • Disruption of Scaffolding Function: Beyond its enzymatic role, LSD1 acts as a scaffold for the GFI1/CoREST transcriptional repressor complex.[6] this compound's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and the SNAG domain of GFI1.[5] This disruption displaces the entire repressor complex from chromatin, leading to the activation of previously silenced genes that promote myeloid differentiation.[3] This scaffolding disruption is a key component of this compound's potent pro-differentiating effect.

The derepression of GFI1 target genes leads to the upregulation of key myeloid transcription factors such as PU.1 and C/EBPα, which in turn drive the expression of genes associated with monocytic and granulocytic differentiation.[7][8]

Iadademstat_Mechanism_of_Action cluster_0 Normal State (Differentiation Block) cluster_1 This compound Treatment (Differentiation Induction) GFI1 GFI1/GFI1B LSD1 LSD1/CoREST Complex GFI1->LSD1 recruits DNA Promoter/Enhancer of Myeloid Genes LSD1->DNA binds to Myeloid Differentiation Genes Myeloid Differentiation Genes (e.g., PU.1, CEBPA targets) DNA->Myeloid Differentiation Genes repression of This compound This compound LSD1_inhibited LSD1/CoREST (Inhibited) This compound->LSD1_inhibited inhibits & disrupts scaffolding GFI1_detached GFI1/GFI1B DNA_active Promoter/Enhancer of Myeloid Genes PU1_CEBPA PU.1 / CEBPA Activation DNA_active->PU1_CEBPA activation of Differentiation Genes Myeloid Differentiation Genes PU1_CEBPA->Differentiation Genes expression of

This compound's dual mechanism of action in AML cells.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

This compound has demonstrated potent anti-leukemic activity in various AML cell lines, inducing differentiation at sub-nanomolar concentrations.[1]

Cell LineTypeIC50 (nM)Reference
Various AML cell linesAML< 1[1]
AML and ALL cell linesLeukemiaSubmicromolar[9]
Clinical Data

This compound has been evaluated in clinical trials as both a monotherapy and in combination with other agents, showing promising results in AML patients.

Table 1: First-in-Human Phase I Study (NCT02908229) in R/R AML [2][10]

ParameterDetails
Study Design Phase I, open-label, dose-escalation (DE) and extension-cohort (EC)
Patient Population Relapsed/Refractory (R/R) AML
Number of Patients 41 (27 in DE, 14 in EC)
Dosing (DE) 5 to 220 µg/m²/day, 5 days/week in 28-day cycles
Recommended Dose (EC) 140 µg/m²/day
Key Efficacy Results - Reductions in blood and bone marrow blast percentages[10]- Induction of blast cell differentiation, especially in patients with MLL translocations[10]- 1 Complete Remission with incomplete count recovery (CRi)[10]
Biomarker Induction Potent, time- and exposure-dependent induction of differentiation biomarkers (VCAN, CD86, LY96, S100A12)[1][10]

Table 2: ALICE Phase IIa Study (NCT03867250) - this compound + Azacitidine in Newly Diagnosed, Unfit AML [11][12]

ParameterDetails
Study Design Phase IIa, open-label, dose-finding
Patient Population Newly diagnosed AML, ineligible for intensive chemotherapy
Number of Patients 36
Treatment Regimen This compound (starting at 90 µg/m²/day) + Azacitidine (75 mg/m²)
Recommended Phase 2 Dose 90 µg/m²/day of this compound with azacitidine[11]
Overall Response Rate (ORR) 81% (22 of 27 evaluable patients)[12]
Complete Remission (CR/CRi) 64% of responders (14 patients)[12]
Measurable Residual Disease (MRD) Negativity 82% of tested samples[12]
Responses in High-Risk Subtypes High response rates in patients with FLT3 or TP53 mutations and monocytic AML subtypes[12]

Experimental Protocols

Assessment of Cell Differentiation by Flow Cytometry

The induction of myeloid differentiation is commonly assessed by monitoring the expression of cell surface markers using multi-color flow cytometry.

  • Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15, CD86) on leukemia cells following treatment with this compound.

  • Cell Preparation:

    • Harvest AML cell lines or primary patient samples.

    • Wash cells with PBS containing 2% FBS.

    • Count cells and adjust to a concentration of 1x10^6 cells/mL.

  • Antibody Staining:

    • Incubate cells with a cocktail of fluorescently-conjugated monoclonal antibodies for 30 minutes at 4°C in the dark. A typical panel might include:

      • CD45 (pan-leukocyte marker)

      • CD34, CD117 (blast markers)

      • CD11b, CD14, CD15, CD65 (myeloid/monocytic differentiation markers)

      • CD86 (co-stimulatory molecule and differentiation marker)

    • Wash cells twice with staining buffer to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on viable, single cells based on forward scatter (FSC) and side scatter (SSC) properties.

    • Identify the leukemic blast population based on CD45 and SSC characteristics.

    • Quantify the percentage of cells expressing differentiation markers and the mean fluorescence intensity (MFI) within the blast gate.[6][13]

Flow_Cytometry_Workflow start AML Cell Culture (Treated with this compound) harvest Harvest and Wash Cells start->harvest stain Stain with Fluorescent Antibodies (e.g., CD11b, CD86) harvest->stain acquire Acquire on Flow Cytometer stain->acquire gate_live Gate on Live, Single Cells acquire->gate_live gate_blasts Gate on Blast Population (CD45dim/SSClow) gate_live->gate_blasts analyze Analyze Marker Expression (% Positive, MFI) gate_blasts->analyze end Quantify Differentiation analyze->end

A typical workflow for assessing leukemia cell differentiation.
Gene Expression Analysis by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the change in mRNA levels of genes associated with myeloid differentiation.

  • Objective: To quantify the expression of differentiation-associated genes (e.g., VCAN, LY96, S100A12, ITGAM) in response to this compound treatment.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from treated and untreated leukemia cells using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Primer Sequences:

    • VCAN:

      • Forward: 5'-TTGGACCTCAGGCGCTTTCTAC-3'[11]

      • Reverse: 5'-GGATGACCAATTACACTCAAATCAC-3'[11]

    • LY96 (MD-2):

      • Forward: 5'-CCCTGTATAGAATTGAAAGGATCC-3'[14]

      • Reverse: 5'-TGCGCTTTGGAAGATTCATGGTG-3'[14]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the untreated control using the 2^-ΔΔCt method.

Conclusion

This compound represents a promising therapeutic agent for AML, acting through a dual mechanism that both inhibits the catalytic activity of LSD1 and disrupts its scaffolding function within the GFI1/CoREST repressor complex. This leads to the reactivation of a myeloid differentiation program in leukemic blasts. Preclinical and clinical data have demonstrated its potent pro-differentiating effects and encouraging clinical activity, particularly in combination with azacitidine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other LSD1 inhibitors in the context of leukemia and other malignancies. Further research into the downstream signaling pathways and mechanisms of resistance will be crucial for optimizing the therapeutic use of this novel class of epigenetic drugs.

References

Iadademstat's Immunomodulatory Effects: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory properties of iadademstat, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, offering a comprehensive overview of this compound's mechanism of action and its impact on the tumor microenvironment.

Core Mechanism of Action: LSD1 Inhibition

This compound's primary mechanism of action is the inhibition of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of histone and non-histone proteins. By inhibiting LSD1, this compound leads to the re-expression of silenced genes, including those involved in tumor suppression and immune recognition.

Immunomodulatory Effects in Acute Myeloid Leukemia (AML)

Preclinical studies have demonstrated that this compound induces differentiation of leukemic blasts and shows potent anti-leukemic activity in various AML models. A key aspect of its mechanism in AML involves the upregulation of genes associated with immune response.

Upregulation of Antigen Presentation and Costimulatory Molecules

Treatment with this compound has been shown to increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of AML cells. This enhances the presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), thereby increasing the visibility of cancer cells to the immune system.

Furthermore, this compound has been observed to induce the expression of the costimulatory molecule CD86 on AML cells. CD86 plays a critical role in the activation of T cells, and its upregulation by this compound can contribute to a more robust anti-leukemic immune response.

Table 1: Effect of this compound on Immune-Related Gene Expression in AML Models

Gene/ProteinCell Line/ModelTreatment ConcentrationFold Change/EffectReference
MHC Class IVarious AML cell linesNot specifiedUpregulation of gene expression[1]
CD86Murine AML modelNot specifiedInduced expression[2]
Experimental Protocol: In Vitro Treatment of AML Cell Lines
  • Cell Lines: A panel of human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

  • Analysis of Gene Expression: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes related to antigen presentation (e.g., HLA-A, HLA-B, HLA-C) and costimulation (CD86).

  • Flow Cytometry: To assess protein expression on the cell surface, treated cells are stained with fluorescently labeled antibodies against MHC-I and CD86 and analyzed by flow cytometry.

experimental_workflow_aml cluster_invitro In Vitro AML Studies cell_culture AML Cell Culture (e.g., MOLM-13, MV4-11) treatment This compound Treatment (vs. Vehicle Control) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction flow_cytometry Flow Cytometry (MHC-I, CD86 protein) treatment->flow_cytometry qpcr qRT-PCR Analysis (MHC-I, CD86 genes) rna_extraction->qpcr

Experimental Workflow for In Vitro AML Studies.

Synergy with Immune Checkpoint Blockade in Solid Tumors

The immunomodulatory effects of this compound extend to solid tumors, where it has shown the potential to overcome resistance to immune checkpoint inhibitors (ICIs). Preclinical evidence suggests that this compound can convert immunologically "cold" tumors into "hot" tumors, which are more susceptible to ICI therapy.

Preclinical Melanoma Model

A proof-of-concept in vivo study in a syngeneic B16F10 melanoma model demonstrated that the combination of this compound with an anti-PD-1 antibody resulted in significantly greater tumor growth inhibition compared to anti-PD-1 monotherapy.[3]

Table 2: Efficacy of this compound in Combination with Anti-PD-1 in a Murine Melanoma Model

Treatment GroupDay 15 Tumor Growth Reduction (vs. Vehicle)Day 22 Tumor Growth Reduction (vs. Anti-PD-1 alone)Reference
Anti-PD-1 alone45%-[3]
This compound + Anti-PD-165%54%[3]
Experimental Protocol: Syngeneic Melanoma Mouse Model
  • Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.

  • Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone (administered orally), anti-PD-1 antibody alone (administered intraperitoneally), and the combination of this compound and anti-PD-1 antibody.

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.

  • Immunohistochemistry and Flow Cytometry of Tumors: At the end of the study, tumors are harvested and analyzed for immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) by immunohistochemistry and flow cytometry.

  • Cytokine Analysis: Blood samples can be collected to measure systemic levels of pro-inflammatory cytokines.

experimental_workflow_melanoma cluster_invivo In Vivo Melanoma Study inoculation Subcutaneous Inoculation of B16F10 Melanoma Cells randomization Tumor Establishment & Randomization inoculation->randomization treatment_groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination randomization->treatment_groups monitoring Tumor Growth Monitoring treatment_groups->monitoring analysis Endpoint Analysis: - Immunohistochemistry - Flow Cytometry - Cytokine Profiling monitoring->analysis

Experimental Workflow for In Vivo Melanoma Studies.

Mechanistic Insights: The dsRNA Stress Response

A key mechanism underlying the immunomodulatory effects of LSD1 inhibition is the induction of a double-stranded RNA (dsRNA) stress response. LSD1 is involved in the silencing of endogenous retroviral elements (ERVs). Inhibition of LSD1 leads to the re-expression of these ERVs, resulting in the accumulation of dsRNA in the cytoplasm.[4]

This dsRNA is recognized by pattern recognition receptors, such as RIG-I and MDA5, which triggers a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β). The subsequent autocrine and paracrine signaling through the IFN-α/β receptor (IFNAR) leads to the upregulation of a wide range of interferon-stimulated genes (ISGs), including those involved in antigen processing and presentation (e.g., MHC-I) and the recruitment of immune cells.[4]

signaling_pathway This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 ERVs Endogenous Retroviral Element (ERV) Expression LSD1->ERVs de-repression dsRNA dsRNA Accumulation ERVs->dsRNA PRRs RIG-I / MDA5 Sensing dsRNA->PRRs IFN_production Type I Interferon (IFN-α/β) Production PRRs->IFN_production IFNAR IFNAR Signaling IFN_production->IFNAR ISGs Interferon-Stimulated Gene (ISG) Upregulation IFNAR->ISGs MHC_I Increased MHC-I Expression ISGs->MHC_I Immune_recruitment Immune Cell Recruitment ISGs->Immune_recruitment Tumor_recognition Enhanced Tumor Recognition by T-cells MHC_I->Tumor_recognition Immune_recruitment->Tumor_recognition

Signaling Pathway of this compound-Induced Immunomodulation.

Conclusion

This compound demonstrates significant immunomodulatory effects driven by its inhibition of LSD1. By upregulating antigen presentation machinery, costimulatory molecules, and inducing an interferon-like response, this compound has the potential to enhance anti-tumor immunity both as a monotherapy and in combination with immune checkpoint inhibitors. These findings provide a strong rationale for the continued clinical development of this compound in onco-immunology.

References

Iadademstat Target Validation in Neuroendocrine Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by their expression of neuroendocrine markers. High-grade neuroendocrine carcinomas, a subset of NETs, are particularly aggressive and have limited treatment options following first-line therapy. A growing body of evidence points to the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A), as a key driver of the neuroendocrine phenotype and a promising therapeutic target. Iadademstat (ORY-1001), a potent and selective irreversible inhibitor of LSD1, is currently under clinical investigation for the treatment of various cancers, including neuroendocrine carcinomas. This technical guide provides an in-depth overview of the preclinical and clinical validation of LSD1 as a therapeutic target in NETs, with a focus on this compound.

Introduction: this compound and the Role of LSD1 in Cancer

This compound is an orally bioavailable small molecule that acts as a highly selective and potent covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

LSD1's role in cancer is multifaceted. It is frequently overexpressed in a wide range of solid and hematological malignancies and is often associated with a more aggressive phenotype and poor prognosis.[2] LSD1 contributes to tumorigenesis by:

  • Maintaining a stem-like state: LSD1 is crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy.[1]

  • Regulating oncogenic transcriptional programs: LSD1 is a key component of several transcriptional repressor and activator complexes. By modulating histone methylation, it can silence tumor suppressor genes or activate oncogenes.

  • Promoting neuroendocrine differentiation: In several cancer types, including prostate and lung cancer, LSD1 has been shown to be a critical driver of the neuroendocrine phenotype, which is often associated with therapy resistance and aggressive disease.

This compound's mechanism of action is twofold. It not only inhibits the catalytic demethylase activity of LSD1 but also disrupts its scaffolding function, preventing it from interacting with key transcription factors.[1] In hematological malignancies, this compound has been shown to disrupt the interaction between LSD1 and GFI-1, a key regulator of hematopoietic differentiation.[1] In neuroendocrine tumors, a similar disruption of the interaction with the transcription factor INSM1 is believed to be a key part of its anti-tumor activity.

Rationale for Targeting LSD1 in Neuroendocrine Tumors

The rationale for targeting LSD1 in neuroendocrine tumors is based on the enzyme's central role in maintaining the neuroendocrine cell fate. Many high-grade neuroendocrine carcinomas are dependent on the activity of key lineage-specific transcription factors, such as Achaete-scute homolog 1 (ASCL1) and Neurogenic differentiation factor 1 (NEUROD1).[3]

The signaling pathway involving LSD1 in small cell lung cancer (SCLC), a high-grade neuroendocrine carcinoma, has been elucidated and provides a strong model for other NETs. In this context, LSD1 is recruited by the transcription factor Insulinoma-associated protein 1 (INSM1). The LSD1/INSM1 complex represses the expression of the NOTCH1 receptor and its downstream target HES1.[4] The NOTCH signaling pathway is a known tumor suppressor in SCLC. By repressing NOTCH signaling, the LSD1/INSM1 complex allows for the high expression of ASCL1 and NEUROD1, which are the master regulators of the neuroendocrine phenotype and drive tumor progression.[4]

This compound, by inhibiting LSD1, is proposed to disrupt the LSD1/INSM1 interaction. This leads to the reactivation of the NOTCH signaling pathway, resulting in the downregulation of ASCL1 and NEUROD1, a loss of the neuroendocrine phenotype, and subsequent tumor growth inhibition.[4]

dot

LSD1_Pathway_in_NETs cluster_nucleus Nucleus cluster_therapy Therapeutic Intervention LSD1 LSD1/KDM1A LSD1_INSM1 LSD1/INSM1 Complex LSD1->LSD1_INSM1 INSM1 INSM1 INSM1->LSD1_INSM1 NOTCH1_Gene NOTCH1 Gene LSD1_INSM1->NOTCH1_Gene Repression HES1_Gene HES1 Gene NOTCH1_Gene->HES1_Gene Activation ASCL1_Gene ASCL1 Gene HES1_Gene->ASCL1_Gene Repression NEUROD1_Gene NEUROD1 Gene HES1_Gene->NEUROD1_Gene Repression NE_Genes Neuroendocrine Genes ASCL1_Gene->NE_Genes Activation NEUROD1_Gene->NE_Genes Activation Tumor_Progression Tumor Progression NE_Genes->Tumor_Progression This compound This compound (ORY-1001) This compound->LSD1 Inhibition

Caption: LSD1 Signaling Pathway in Neuroendocrine Tumors.

Preclinical Evidence for this compound in Neuroendocrine Tumors

The preclinical validation of LSD1 inhibition as a therapeutic strategy for neuroendocrine tumors comes from in vitro and in vivo studies, primarily in SCLC and neuroendocrine prostate cancer models.

In Vitro Studies

A comparative in vitro study of ten different LSD1 inhibitors, including five clinical-stage candidates, was conducted. This compound was found to be the most potent of the inhibitors tested.[5] The study assessed the efficacy of these inhibitors against the NCI-H510A SCLC cell line.

CompoundTypeLSD1 IC50 (nM)NCI-H510A Cell Viability IC50 (nM)
This compound Clinical< 1 1.6
GSK-2879552Clinical1218
IMG-7289Clinical1943
CC-90011Clinical1.32.5
SP-2577Clinical2226

Table adapted from a 2021 publication on in vitro comparison of LSD1 inhibitors.[5]

In Vivo Studies

While specific in vivo data for this compound in a wide range of NET patient-derived xenograft (PDX) models is not extensively published, studies on other potent LSD1 inhibitors in neuroendocrine cancer models have demonstrated significant anti-tumor activity. For instance, the LSD1 inhibitor bomedemstat has shown potent anti-tumor activity, including tumor regressions, in PDX models of neuroendocrine prostate cancer.[4][6][7] This effect was linked to the downregulation of the ASCL1-dependent neuroendocrine transcriptional program.[3][4][7]

In SCLC PDX models, treatment with the LSD1 inhibitor ORY-1001 (this compound) led to the activation of the NOTCH signaling pathway, suppression of ASCL1, and repression of SCLC tumorigenesis.[8] In a chemoresistant PDX model, this compound induced complete and durable tumor regression.[8]

These preclinical findings provide a strong rationale for the clinical development of this compound in patients with high-grade neuroendocrine carcinomas.

Clinical Validation of this compound in Neuroendocrine Tumors

The clinical validation of this compound in neuroendocrine tumors is currently being investigated in a Phase II basket study.

Ongoing Clinical Trial: NCT05420636

A key ongoing clinical trial is the NCT05420636 study, a Phase II, open-label, non-randomized, single-arm basket study evaluating the safety and efficacy of this compound in combination with paclitaxel.[2][9][10]

Trial Identifier NCT05420636
Phase II
Title A Phase 2 Study of this compound in Combination With Paclitaxel in Relapsed or Refractory Small Cell Lung Cancer and Extrapulmonary High Grade Neuroendocrine Carcinomas
Sponsor Fox Chase Cancer Center / Oryzon Genomics S.A.
Intervention This compound + Paclitaxel
Patient Population Patients with relapsed/refractory SCLC or extrapulmonary G3 Neuroendocrine Carcinomas who have been previously treated with platinum-based chemotherapy.
Primary Objective To evaluate the efficacy in terms of response rate.
Status Ongoing

Data sourced from ClinicalTrials.gov and other public announcements.[2][9][10]

As this trial is ongoing, efficacy data for the neuroendocrine carcinoma cohort is not yet publicly available. However, this compound has demonstrated promising clinical activity in other malignancies. In a Phase II trial in elderly, unfit patients with acute myeloid leukemia (AML), this compound in combination with azacitidine showed an 81% objective response rate (ORR).[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical validation of LSD1 inhibitors like this compound.

Patient-Derived Xenograft (PDX) Models

dot

PDX_Workflow Patient Patient with NET Tumor_Resection Tumor Resection/ Biopsy Patient->Tumor_Resection Tumor_Processing Tumor Dissociation (Mechanical & Enzymatic) Tumor_Resection->Tumor_Processing Cell_Suspension Single-Cell Suspension Tumor_Processing->Cell_Suspension Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Suspension->Implantation Tumor_Growth Tumor Growth (Passage 0) Implantation->Tumor_Growth Passaging Tumor Harvest & Re-implantation (Serial Passaging) Tumor_Growth->Passaging Expansion Expansion of PDX Cohorts Passaging->Expansion Treatment Treatment with This compound vs. Vehicle Expansion->Treatment Analysis Tumor Volume Measurement, Biomarker Analysis (IHC, RNA-seq) Treatment->Analysis

Caption: Workflow for Patient-Derived Xenograft (PDX) Model Generation.

Protocol:

  • Tumor Acquisition: Fresh tumor tissue is obtained from patients with neuroendocrine tumors under informed consent and institutional review board approval.[8][11][12]

  • Tumor Processing: The tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and DNase I) to obtain a single-cell suspension.[11][12]

  • Implantation: A defined number of tumor cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of immunocompromised mice (e.g., NOD scid gamma (NSG) mice).[8][11]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 700-1000 mm³). The tumors are then harvested, processed, and re-implanted into new cohorts of mice for expansion and serial passaging.[8]

  • Drug Efficacy Studies: Once stable PDX lines are established and expanded, mice are randomized into treatment and control groups. Treatment with this compound (administered orally) or vehicle is initiated, and tumor volume is measured regularly.[13][14] At the end of the study, tumors are harvested for pharmacodynamic and biomarker analyses.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

dot

ChIP_seq_Workflow Cells NET Cells +/- this compound Crosslinking Crosslink Proteins to DNA (Formaldehyde) Cells->Crosslinking Chromatin_Shearing Chromatin Shearing (Sonication/Enzymatic) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitation (Antibody against LSD1) Chromatin_Shearing->Immunoprecipitation DNA_Purification Reverse Crosslinking & DNA Purification Immunoprecipitation->DNA_Purification Library_Prep DNA Library Preparation DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Protocol:

  • Cell Treatment and Crosslinking: Neuroendocrine tumor cells are treated with this compound or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.[15][16][17]

  • Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion.[15][16]

  • Immunoprecipitation: An antibody specific to LSD1 is used to immunoprecipitate the LSD1-DNA complexes.[15][17]

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the protein-DNA complexes.[16][17]

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for sequencing (ligation of adapters, PCR amplification), and sequenced using a next-generation sequencing platform.[16][17]

  • Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome where LSD1 is bound. Downstream analysis includes identifying genes near LSD1 binding sites and performing motif analysis to identify potential co-factors.[18][19]

RNA Sequencing (RNA-seq)

Protocol:

  • Cell Treatment and RNA Extraction: Neuroendocrine tumor cells or tissues from PDX models are treated with this compound or vehicle control. Total RNA is then extracted using a suitable kit.

  • Library Preparation: The quality of the RNA is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.[20][21]

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.[21][22]

  • Data Analysis: The sequencing reads are aligned to a reference transcriptome. Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups to identify up- and down-regulated genes and pathways.[19][21]

Conclusion and Future Directions

The targeting of LSD1 with this compound represents a promising therapeutic strategy for high-grade neuroendocrine tumors. The strong preclinical rationale, based on LSD1's critical role in maintaining the neuroendocrine phenotype, is supported by in vitro and in vivo data demonstrating the anti-tumor activity of LSD1 inhibitors in relevant cancer models. The ongoing clinical evaluation of this compound in combination with paclitaxel in patients with relapsed/refractory neuroendocrine carcinomas will provide crucial insights into its clinical efficacy and safety in this patient population with a high unmet medical need.

Future research should focus on:

  • Identifying predictive biomarkers of response to this compound in NETs to enable patient stratification.

  • Exploring rational combination strategies to enhance the efficacy of this compound and overcome potential resistance mechanisms.

  • Investigating the role of LSD1 inhibition in modulating the tumor microenvironment and its potential synergy with immunotherapies.

The successful clinical development of this compound could offer a much-needed new therapeutic option for patients with aggressive neuroendocrine tumors.

References

Methodological & Application

Iadademstat Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), in in vitro cell culture experiments. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.

Mechanism of Action

This compound is an orally available, small molecule that covalently binds to and irreversibly inhibits the flavin adenine dinucleotide (FAD) cofactor of LSD1.[1] LSD1 is an epigenetic enzyme that plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting LSD1, this compound leads to the re-expression of tumor suppressor genes and the suppression of genes that promote tumor growth.

Furthermore, this compound disrupts the scaffolding function of LSD1, impairing its interaction with transcription factors such as GFI-1 and INSM1.[1] This disruption forces the differentiation of cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), and can induce tumor regression in solid tumors like Small Cell Lung Cancer (SCLC).[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various cancer cell lines and assays.

Table 1: this compound Efficacy in Cancer Cell Lines

Cell LineCancer TypeAssayEffective ConcentrationTreatment DurationObserved Effect
MDA-MB-436Triple-Negative Breast CancerMammosphere Formation AssayGraded concentrations6 daysInhibition of mammosphere formation
BT-474Luminal-B/HER2+ Breast CancerMammosphere Formation AssayGraded concentrations-Inhibition of mammosphere formation, reduction of SOX2 expression
H1299Non-Small Cell Lung CancerProliferation Assay80-160 µM24h - 15 daysInhibition of proliferation, cell cycle arrest at G1, induction of apoptosis
A549Non-Small Cell Lung CancerProliferation Assay80-160 µM24h - 15 daysInhibition of proliferation, cell cycle arrest at G1, induction of apoptosis
MLL-AF9Acute Myeloid Leukemia (MLL-translocated)Differentiation Assay (CD11b expression)< 1 nM-Induction of differentiation
Various AML cell linesAcute Myeloid LeukemiaCell Viability Assay--High potency in reducing cell viability
NCI-H510ASmall Cell Lung CancerCell Viability Assay--Efficacy in reducing cell viability
MPNST cell linesMalignant Peripheral Nerve Sheath TumorCell Viability AssaySub-nanomolar6 daysReduction in cell viability in 8 out of 12 cell lines

Table 2: this compound Inhibitory Activity

TargetAssayIC50 Value
LSD1/KDM1AEnzymatic AssayHighly potent, sub-nanomolar range

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mammosphere Formation Assay

This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.[2][3]

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-436, BT-474)

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • Ultra-low attachment plates (6-well or 96-well)

  • This compound

  • Trypsin-EDTA

  • Sterile PBS

Procedure:

  • Culture cells to 70-80% confluency.

  • Harvest cells using trypsin-EDTA and wash with PBS.

  • Resuspend the cells in mammosphere culture medium to obtain a single-cell suspension.

  • Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates containing mammosphere medium with varying concentrations of this compound or vehicle control.

  • Incubate the plates for 5-7 days at 37°C, 5% CO2, without disturbing them.

  • Count the number of mammospheres (spherical clusters of cells with a diameter > 50 µm) in each well using a microscope.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

AML Cell Differentiation Assay (CD11b Expression by Flow Cytometry)

This protocol assesses the ability of this compound to induce differentiation in AML cells by measuring the expression of the myeloid differentiation marker CD11b.[4]

Materials:

  • AML cell line (e.g., MLL-AF9, HL-60)

  • Complete cell culture medium

  • This compound

  • FACS buffer (PBS with 2% FBS)

  • PE-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Seed AML cells in a culture flask or plate at a suitable density.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Add the PE-conjugated anti-human CD11b antibody or the isotype control to the cell suspension.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the percentage of CD11b-positive cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Iadademstat_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Pathways This compound This compound LSD1 LSD1/KDM1A This compound->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 Demethylates SOX2 SOX2 LSD1->SOX2 Regulates GFI1 GFI-1 LSD1->GFI1 Interacts with INSM1 INSM1 LSD1->INSM1 Interacts with Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me2->Tumor_Suppressor_Genes Activates Oncogenes Oncogenes H3K9me2->Oncogenes Represses Stemness Cancer Stem Cell Properties SOX2->Stemness Promotes Differentiation Cell Differentiation GFI1->Differentiation Inhibits INSM1->Differentiation Inhibits

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Iadademstat_Prep 2. This compound Preparation Cell_Culture->Iadademstat_Prep Treatment 3. Cell Treatment Iadademstat_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Differentiation 4b. Differentiation (Flow Cytometry) Treatment->Differentiation Stemness 4c. Stem Cell (Mammosphere Assay) Treatment->Stemness Data_Quant 5. Data Quantification and Analysis Viability->Data_Quant Differentiation->Data_Quant Stemness->Data_Quant Conclusion 6. Conclusion Data_Quant->Conclusion

Caption: In vitro evaluation workflow.

References

Combining Iadademstat with Azacitidine in AML Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. The combination of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), and azacitidine, a hypomethylating agent, has emerged as a promising therapeutic strategy in AML. Preclinical studies have demonstrated a strong synergistic anti-leukemic effect, and clinical trials are ongoing to evaluate the safety and efficacy of this combination.[1][2][3][4] This document provides detailed application notes and protocols for studying the combination of this compound and azacitidine in AML models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an oral, small molecule that irreversibly inhibits LSD1 (also known as KDM1A), an enzyme that plays a crucial role in maintaining the differentiation block in AML blasts.[1][3][5][6][7] By inhibiting LSD1, this compound promotes the differentiation of leukemic cells and reduces the leukemic stem cell burden.[1][6] Azacitidine is a nucleoside analog that incorporates into DNA and RNA. Its primary anti-neoplastic mechanism in AML is the inhibition of DNA methyltransferases, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[8][9] The combination of these two agents targets distinct but complementary epigenetic pathways, leading to a synergistic anti-leukemic effect.

Signaling Pathway of this compound and Azacitidine in AML

cluster_this compound This compound cluster_azacitidine Azacitidine cluster_outcome Synergistic Anti-Leukemic Effect This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 inhibits H3K4me2 H3K4me2 Demethylation LSD1->H3K4me2 catalyzes Differentiation_Block Leukemic Differentiation Block H3K4me2->Differentiation_Block maintains Leukemic_Cell_Differentiation Leukemic Cell Differentiation Differentiation_Block->Leukemic_Cell_Differentiation inhibition leads to Azacitidine Azacitidine DNMTs DNA Methyltransferases (DNMTs) Azacitidine->DNMTs inhibits DNA_Hypomethylation DNA Hypomethylation DNMTs->DNA_Hypomethylation prevents TSG_Silencing Tumor Suppressor Gene Silencing DNA_Hypomethylation->TSG_Silencing reverses Apoptosis Apoptosis TSG_Silencing->Apoptosis reversal leads to Reduced_Proliferation Reduced Proliferation Leukemic_Cell_Differentiation->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Synergistic mechanism of this compound and azacitidine in AML.

Data Presentation

In Vitro Efficacy of this compound and Azacitidine in AML Cell Lines
Cell LineDrugIC50 (nM)
MOLM-13 This compound~1
Azacitidine~500
MV4-11 This compound~1
Azacitidine~750
HL-60 This compound~5
Azacitidine~1000

Note: The IC50 values are approximate and based on publicly available preclinical data. Actual values may vary depending on experimental conditions.

Clinical Efficacy of this compound and Azacitidine Combination (ALICE Trial)
ParameterResult
Overall Response Rate (ORR) 81%[8]
Complete Remission (CR/CRi) 64% of responders[8]
Median Time to Response 55 days
Duration of Response 77% of CR/CRi lasting > 6 months

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human AML cell lines such as MOLM-13, MV4-11, and HL-60 can be used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (ORY-1001): Prepare a stock solution in DMSO.

  • Azacitidine: Prepare a fresh stock solution in DMSO or PBS before each experiment.

In Vitro Synergy Assessment

Objective: To determine the synergistic effect of this compound and azacitidine on the proliferation of AML cells.

Workflow for In Vitro Synergy Assessment

cluster_workflow Synergy Assessment Workflow Start Start Seed_Cells Seed AML cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of this compound, Azacitidine, and combination Seed_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Calculate IC50 and Combination Index (CI) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing in vitro synergy.

Protocol:

  • Seed AML cells in 96-well plates at an appropriate density.

  • Prepare serial dilutions of this compound and azacitidine, both individually and in combination at a constant ratio.

  • Add the drug solutions to the cells and incubate for 72-96 hours.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 values for each drug alone and in combination.

  • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.

Apoptosis Assay

Objective: To evaluate the induction of apoptosis by the combination treatment.

Protocol:

  • Treat AML cells with this compound, azacitidine, or the combination for 48-72 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Objective: To determine the effect of the combination treatment on cell cycle progression.

Protocol:

  • Treat AML cells with this compound, azacitidine, or the combination for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effect.

Protocol:

  • Treat AML cells with this compound, azacitidine, or the combination for 24-72 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, p21, and differentiation markers such as CD11b and CD86).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Efficacy in AML Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the combination treatment in an in vivo setting.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously or intravenously inject a suitable AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells.

  • Treatment: Once tumors are established or engraftment is confirmed, randomize the mice into treatment groups: vehicle control, this compound alone, azacitidine alone, and the combination.

  • Dosing: Administer this compound orally and azacitidine via subcutaneous or intraperitoneal injection according to a predetermined schedule.

  • Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (for disseminated models). Monitor animal body weight and overall health.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or when animals show signs of distress. Collect tumors and other tissues for further analysis (e.g., histology, western blotting).

Conclusion

The combination of this compound and azacitidine represents a promising therapeutic approach for AML by co-targeting key epigenetic pathways. The protocols outlined in this document provide a framework for researchers to investigate the synergistic anti-leukemic effects and underlying mechanisms of this combination in preclinical AML models. Rigorous preclinical evaluation is crucial for the successful clinical translation of this combination therapy.

References

Application Notes and Protocols: Iadademstat and Gilteritinib Combination Therapy in FLT3-Mutant Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is an aggressive hematologic malignancy associated with a poor prognosis.[1][2][3][4] Gilteritinib, a potent FLT3 inhibitor, has shown clinical efficacy in this patient population; however, responses are often not durable, highlighting the need for combination therapies to overcome resistance and improve outcomes.[1][2][4] Iadademstat (ORY-1001) is a selective, orally bioavailable inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1).[2][4][5][6] Preclinical studies have demonstrated a strong synergistic anti-leukemic effect when combining this compound with FLT3 inhibitors in FLT3-mutant AML.[2][4][7] This document provides a summary of the preclinical rationale, clinical trial data, and detailed experimental protocols for studying the combination of this compound and gilteritinib in FLT3-mutant AML.

Mechanism of Action and Preclinical Rationale

The combination of this compound and gilteritinib targets two distinct but complementary pathways in FLT3-mutant AML.

  • Gilteritinib: As a potent FLT3 inhibitor, gilteritinib directly targets the constitutively active FLT3 receptor, inhibiting its downstream signaling pathways, which are crucial for the proliferation and survival of leukemic cells.[1][8] This leads to cell cycle arrest and apoptosis.[8]

  • This compound: This LSD1 inhibitor works through an epigenetic mechanism. LSD1 is a key regulator of gene expression and is often overexpressed in AML.[2] this compound's inhibition of LSD1 leads to the induction of a differentiation program in leukemic blasts and impairs the survival of leukemic stem cells.[2][4][9][6][10]

The synergistic effect of this combination is believed to stem from the dual targeting of oncogenic signaling and epigenetic dysregulation, leading to a more profound and durable anti-leukemic response.[7] Preclinical evidence suggests that the combination of FLT3 and LSD1 inhibition leads to synergistic cell death in FLT3-mutant AML cells.[7] This is achieved through the activation of a pro-differentiative epigenetic and transcriptional program while simultaneously suppressing MYC target genes.[7]

Clinical Data Summary: The FRIDA Trial

The FRIDA trial (NCT05546580) is an ongoing Phase Ib clinical study evaluating the safety and efficacy of this compound in combination with gilteritinib in patients with relapsed/refractory FLT3-mutant AML.[11][12][13][14][15]

Table 1: FRIDA Trial (NCT05546580) Design [12][13][14][15]

Parameter Description
Phase Ib
Study Design Escalation/Expansion, Open-Label, Single-Arm, Multicenter
Patient Population Adults with relapsed/refractory AML with a documented FLT3 mutation (ITD or TKD)
Intervention This compound (oral) + Gilteritinib (oral)
Primary Objectives To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the combination
Secondary Objectives To evaluate the preliminary anti-leukemic activity of the combination

Table 2: Preliminary Clinical Activity from the FRIDA Trial

Metric Initial Cohorts (n=13) Dose Expansion Cohort (n=12 evaluable)
This compound Dose100 µg and 75 µgDose currently under expansion
Bone Marrow Blast Clearance69% (9/13)Not explicitly reported
Overall Response Rate (ORR)38% (5/13) (CR, CRh, CRi)67% (8/12)
Complete Response Rate (CR + CRh + CRi)Not explicitly reported58% (7/12)
Hematopoietic Stem Cell Transplant (HSCT)Not explicitly reported3 patients proceeded to HSCT
SafetyThe combination appears safe and well-tolerated, with no dose-limiting toxicities reported in the initial cohorts.Not explicitly reported

Signaling Pathway and Experimental Workflow Diagrams

FLT3_LSD1_Signaling_Pathway Combined Inhibition of FLT3 and LSD1 Signaling in FLT3-Mutant AML FLT3_mut Mutated FLT3 Receptor STAT5 STAT5 FLT3_mut->STAT5 Activates Gilteritinib Gilteritinib Gilteritinib->FLT3_mut Inhibits MYC_SE MYC Super-Enhancer STAT5->MYC_SE Binds to MYC MYC Expression MYC_SE->MYC Activates Proliferation Leukemic Cell Proliferation & Survival MYC->Proliferation Promotes LSD1 LSD1 H3K9me1 Repressive H3K9me1 marks LSD1->H3K9me1 Removes PU1_enhancers PU.1-bound Enhancers LSD1->PU1_enhancers Represses This compound This compound This compound->LSD1 Inhibits H3K9me1->MYC Suppresses Differentiation Myeloid Differentiation PU1_enhancers->Differentiation Promotes

Caption: Combined inhibition of FLT3 and LSD1 signaling pathways.

Experimental_Workflow In Vitro & In Vivo Workflow for this compound and Gilteritinib Combination Studies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies AML_cells FLT3-Mutant AML Cell Lines & Primary Samples Treatment Treat with this compound, Gilteritinib, or Combination AML_cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (FLT3, STAT5, MYC, etc.) Treatment->Western_Blot Data_Analysis_vitro Data Analysis: Synergy, IC50, Apoptosis Rate Viability_Assay->Data_Analysis_vitro Apoptosis_Assay->Data_Analysis_vitro Western_Blot->Data_Analysis_vitro Xenograft_Model Establish AML Xenograft Model (e.g., NSG mice with MOLM-13 cells) Drug_Admin Administer this compound, Gilteritinib, or Combination Xenograft_Model->Drug_Admin Tumor_Monitoring Monitor Tumor Burden & Survival Drug_Admin->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot of Tumors) Drug_Admin->PD_Analysis Data_Analysis_vivo Data Analysis: Tumor Growth Inhibition, Survival Tumor_Monitoring->Data_Analysis_vivo PD_Analysis->Data_Analysis_vivo

Caption: Workflow for preclinical evaluation of this compound and gilteritinib.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed FLT3-mutant AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound, gilteritinib, and their combination. Add 100 µL of the drug solutions to the respective wells and incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and combination. Synergy can be assessed using the Chou-Talalay method.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed and treat cells with this compound, gilteritinib, or the combination as described for the cell viability assay.

  • Cell Harvesting: After the incubation period, harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).

Western Blotting for FLT3 Signaling Pathway
  • Protein Extraction: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, and MYC overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model
  • Cell Implantation: Inject 1 x 10^6 FLT3-mutant AML cells (e.g., MOLM-13) intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).[16]

  • Tumor Establishment: Allow the tumors to establish to a palpable size (for subcutaneous models) or until engraftment is confirmed (for intravenous models).[16]

  • Drug Administration: Randomize the mice into treatment groups (vehicle, this compound alone, gilteritinib alone, and the combination). Administer the drugs orally at the predetermined doses and schedule.[16][17][18][19]

  • Monitoring: Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging (for luciferase-expressing cells) and monitor the body weight and overall health of the mice.[16][18][19]

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

  • Analysis: Analyze tumor growth inhibition and survival data. Tumors can be harvested for pharmacodynamic studies (e.g., western blotting).

Conclusion

The combination of this compound and gilteritinib represents a promising therapeutic strategy for FLT3-mutant AML by co-targeting epigenetic and oncogenic signaling pathways. The preclinical data strongly support the synergistic anti-leukemic activity of this combination, and the ongoing FRIDA clinical trial is providing encouraging early results. The protocols outlined in these application notes provide a framework for further investigation into the mechanisms and efficacy of this combination therapy, which may ultimately lead to improved outcomes for patients with this challenging disease.

References

Application Notes and Protocols: Iadademstat with Immune Checkpoint Inhibitors in Small Cell Lung Cancer (SCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine carcinoma with a poor prognosis. While immune checkpoint inhibitors (ICIs) have shown some benefit, the majority of SCLC tumors are immunologically "cold" and do not respond effectively. Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising agent to enhance the efficacy of ICIs in SCLC. By inhibiting LSD1, this compound can induce a more immunogenic tumor microenvironment, thereby sensitizing SCLC to immunotherapy. These application notes provide a comprehensive overview of the preclinical rationale and available clinical data for the combination of this compound and ICIs in SCLC, along with detailed protocols for key experiments.

Mechanism of Action: this compound in SCLC

This compound is an oral small molecule that irreversibly inactivates LSD1, an enzyme that plays a crucial role in epigenetic regulation. In SCLC, LSD1 is highly expressed and contributes to the maintenance of a neuroendocrine phenotype, which is associated with poor immunogenicity.

The antitumor activity of this compound in SCLC is primarily mediated through the activation of the NOTCH signaling pathway .[1][2] LSD1 directly binds to the NOTCH1 gene locus, suppressing its expression.[1][2] Inhibition of LSD1 by this compound leads to increased histone acetylation at the NOTCH1 locus, resulting in the upregulation of NOTCH1 expression.[3] Activated NOTCH1 signaling, in turn, suppresses the expression of key neuroendocrine transcription factors, such as ASCL1, leading to a shift from a neuroendocrine to a more mesenchymal-like, and importantly, more immunogenic phenotype.[1][2][3]

Preclinical Data Summary

Preclinical studies in patient-derived xenograft (PDX) and immunocompetent mouse models of SCLC have demonstrated the potential of LSD1 inhibitors, including this compound and bomedemstat, to enhance the efficacy of immune checkpoint blockade.

This compound in SCLC Patient-Derived Xenograft (PDX) Models

A pivotal study by Augert et al. investigated the effects of this compound (ORY-1001) in SCLC PDX models. The findings demonstrated that this compound treatment led to the activation of the NOTCH pathway and subsequent suppression of the neuroendocrine phenotype.[1][2] Notably, in a chemoresistant PDX model, this compound induced complete and durable tumor regression.[1][2]

ModelTreatmentOutcomeReference
Chemoresistant SCLC PDXThis compound (ORY-1001)Complete and durable tumor regression[1][2]
LSD1 Inhibition in a Syngeneic Immunocompetent SCLC Mouse Model

A study by Hiatt et al. utilized a syngeneic immunocompetent mouse model of SCLC to evaluate the combination of the LSD1 inhibitor bomedemstat with an anti-PD-1 antibody. The results showed that while monotherapy with either agent had minimal effect, the combination significantly suppressed tumor growth.[4] This anti-tumor effect was associated with an increase in CD8+ T-cell infiltration into the tumor and an upregulation of MHC class I expression on tumor cells.[4]

Treatment GroupMean Tumor Volume (mm³) at Day 21CD8+ T-cells per mm² of TumorReference
Vehicle~1500~50[4]
Anti-PD-1~1400~75[4]
Bomedemstat~1200~150[4]
Bomedemstat + Anti-PD-1~400~300[4]

Clinical Trial Landscape

The promising preclinical data have led to the initiation of clinical trials investigating this compound in combination with ICIs for the treatment of SCLC.

CLEPSIDRA Trial (this compound with Chemotherapy)
NCT06287775: A Phase I/II Trial of this compound with Immune Checkpoint Inhibitors

A Phase I/II clinical trial (NCT06287775) is currently underway to evaluate the safety and efficacy of this compound in combination with the immune checkpoint inhibitors atezolizumab or durvalumab in patients with extensive-stage SCLC who have completed initial chemoimmunotherapy.[8][9][10][11] This NCI-sponsored trial plans to enroll approximately 45-50 patients.[12]

Trial Design:

  • Phase I: A dose-escalation phase to determine the recommended Phase II dose of this compound in combination with either atezolizumab or durvalumab.[8]

  • Phase II: A randomized phase to compare the progression-free survival (PFS) of patients receiving this compound plus an ICI versus an ICI alone.[8]

Primary Objective:

  • To compare the progression-free survival (PFS) between the combination of this compound plus an immune checkpoint inhibitor (ICI) versus ICI maintenance alone.[8]

Secondary Objectives:

  • To compare the objective response rate (ORR) and overall survival (OS) between the treatment arms.[8]

  • To evaluate the safety of the combination therapy.[8]

As of late 2025, this trial is actively recruiting, and no results have been reported.

Signaling Pathways and Experimental Workflows

This compound-Induced NOTCH Activation in SCLC

cluster_nucleus Nucleus cluster_cell_membrane Cell Membrane LSD1 LSD1 NOTCH1_gene NOTCH1 Gene LSD1->NOTCH1_gene Represses NOTCH1_receptor NOTCH1 Receptor NOTCH1_gene->NOTCH1_receptor Expression ASCL1_gene ASCL1 Gene ASCL1 ASCL1 ASCL1_gene->ASCL1 MHC_I_gene MHC Class I Gene MHC_I MHC Class I MHC_I_gene->MHC_I NOTCH1_ICD NOTCH1 ICD NOTCH1_ICD->ASCL1_gene Represses NOTCH1_ICD->MHC_I_gene Activates CD8_T_cell CD8+ T-cell MHC_I->CD8_T_cell Antigen Presentation NOTCH1_receptor->NOTCH1_ICD Cleavage This compound This compound This compound->LSD1 Inhibits Immune_Checkpoint_Inhibitor Immune Checkpoint Inhibitor Immune_Checkpoint_Inhibitor->CD8_T_cell Enhances Activity

Caption: this compound inhibits LSD1, leading to NOTCH1 activation, ASCL1 suppression, and increased MHC-I expression.

Experimental Workflow for Preclinical Evaluation

start Start: SCLC Model Selection pd_xenograft Patient-Derived Xenograft (PDX) Model start->pd_xenograft syngeneic_model Syngeneic Immunocompetent Mouse Model start->syngeneic_model treatment Treatment Administration pd_xenograft->treatment syngeneic_model->treatment iadademstat_mono This compound Monotherapy treatment->iadademstat_mono ici_mono ICI Monotherapy treatment->ici_mono combo_therapy This compound + ICI treatment->combo_therapy vehicle Vehicle Control treatment->vehicle tumor_analysis Tumor Growth and Microenvironment Analysis iadademstat_mono->tumor_analysis ici_mono->tumor_analysis combo_therapy->tumor_analysis vehicle->tumor_analysis tumor_volume Tumor Volume Measurement tumor_analysis->tumor_volume immunohistochemistry Immunohistochemistry (IHC) for CD8+ T-cells tumor_analysis->immunohistochemistry flow_cytometry Flow Cytometry for MHC-I Expression tumor_analysis->flow_cytometry rna_seq RNA Sequencing for Gene Expression Profiling tumor_analysis->rna_seq end End: Data Analysis and Conclusion tumor_volume->end immunohistochemistry->end flow_cytometry->end rna_seq->end

Caption: Preclinical workflow for evaluating this compound and ICI combination therapy in SCLC models.

Experimental Protocols

In Vivo SCLC Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the in vivo efficacy of this compound in a chemoresistant SCLC PDX model.

Materials:

  • SCLC PDX model established from a chemoresistant patient.

  • NOD-scid gamma (NSG) mice (6-8 weeks old).

  • This compound (ORY-1001) formulated for oral gavage.

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Protocol:

  • Tumor Implantation: Subcutaneously implant SCLC PDX tumor fragments (approximately 20-30 mm³) into the flank of NSG mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • This compound Group: Administer this compound daily by oral gavage at the determined effective dose.

    • Vehicle Group: Administer the vehicle control daily by oral gavage.

  • Data Collection:

    • Continue to measure tumor volume twice weekly.

    • Monitor animal body weight and overall health status.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Tissue Collection: At the end of the study, harvest tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

In Vivo Syngeneic Immunocompetent SCLC Mouse Model Study

Objective: To assess the efficacy of an LSD1 inhibitor in combination with an anti-PD-1 antibody in an immunocompetent mouse model of SCLC.

Materials:

  • Syngeneic SCLC cell line (e.g., derived from a genetically engineered mouse model).

  • C57BL/6 mice (6-8 weeks old).

  • LSD1 inhibitor (e.g., bomedemstat) formulated for oral administration.

  • Anti-mouse PD-1 antibody.

  • Isotype control antibody.

  • Vehicle control.

  • Standard cell culture and animal handling equipment.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject SCLC cells (e.g., 1 x 10⁶ cells) into the flank of C57BL/6 mice.

  • Tumor Growth and Randomization: Monitor tumor growth and randomize mice as described in the PDX model protocol.

  • Treatment Administration:

    • Vehicle Group: Administer vehicle control.

    • LSD1i Group: Administer the LSD1 inhibitor daily.

    • Anti-PD-1 Group: Administer the anti-PD-1 antibody intraperitoneally (e.g., 200 µg per dose) twice weekly.

    • Combination Group: Administer both the LSD1 inhibitor and the anti-PD-1 antibody according to their respective schedules.

  • Data Collection and Endpoint: Follow the procedures outlined in the PDX model protocol.

  • Immunophenotyping: At the study endpoint, harvest tumors and spleens for immunophenotyping by flow cytometry or immunohistochemistry to analyze immune cell infiltration (e.g., CD8+ T-cells) and MHC class I expression on tumor cells.

RNA Sequencing (RNA-seq) of SCLC Tumors

Objective: To analyze the global gene expression changes in SCLC tumors following treatment with an LSD1 inhibitor.

Materials:

  • Frozen SCLC tumor tissue.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase I.

  • RNA quality assessment instrument (e.g., Agilent Bioanalyzer).

  • RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Next-generation sequencing platform (e.g., Illumina NovaSeq).

Protocol:

  • RNA Extraction: Extract total RNA from frozen tumor tissue according to the manufacturer's protocol of the chosen RNA extraction kit. Include an on-column DNase I digestion step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample should have an RNA Integrity Number (RIN) ≥ 7.0.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a standard library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate sufficient read depth for differential gene expression analysis.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the appropriate reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between treatment and control groups.

    • Conduct pathway and gene set enrichment analysis to identify biological pathways affected by the treatment.

Conclusion

The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy for SCLC. Preclinical evidence strongly suggests that this compound can remodel the tumor microenvironment to be more susceptible to immunotherapy. The ongoing clinical trial (NCT06287775) will be crucial in determining the clinical utility of this combination. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to advance novel treatments for this challenging disease.

References

Iadademstat in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), a key regulator of gene expression implicated in the pathogenesis of various cancers.[1] Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, offer a highly translational preclinical platform for evaluating the efficacy of novel therapeutic agents like this compound. These models preserve the histological and genetic characteristics of the original patient tumor, providing a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in PDX models of Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), based on available preclinical data.

Mechanism of Action

This compound functions as an irreversible inhibitor of LSD1, an enzyme that plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, this compound leads to the re-expression of silenced tumor suppressor genes and the suppression of oncogenic pathways. In hematological malignancies like AML, this compound induces differentiation of leukemic blasts.[1][3] In solid tumors such as SCLC, it has been shown to reactivate critical signaling pathways, leading to tumor regression.[4][5]

Application in Acute Myeloid Leukemia (AML) PDX Models

Preclinical studies in AML PDX models have demonstrated that this compound induces a potent differentiation response in leukemic cells. This is evidenced by the upregulation of specific cell surface and soluble biomarkers, which correlates with a reduction in tumor burden.

Quantitative Data Summary
BiomarkerChange upon this compound TreatmentCorrelation with Tumor GrowthReference
CD86Induction of expressionCorrelates with reduction[3]
ITGAMInduction of expressionCorrelates with reduction[3]
LY96Induction of expressionCorrelates with reduction[3]
VCANInduction of expressionCorrelates with reduction[3]
S100A12Induction of expressionCorrelates with reduction[3]
Experimental Protocol: this compound Efficacy Study in AML PDX Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in an established AML PDX model.

1. PDX Model Establishment and Expansion:

  • Patient-derived AML cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Engraftment is monitored by assessing the percentage of human CD45+ cells in peripheral blood.

  • Once engraftment is established, the leukemic cells are passaged to a cohort of mice for the efficacy study.

2. Treatment Regimen:

  • Mice are randomized into treatment and vehicle control groups.

  • This compound is administered orally at a predetermined dose and schedule. A recommended dose from a Phase I study in relapsed/refractory AML was 140 µg/m²/d on days 1 to 5 of each week in 28-day cycles.[6]

  • The vehicle control group receives the same volume of the vehicle solution.

3. Monitoring and Endpoints:

  • Tumor burden is monitored regularly by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.

  • Animal health, including body weight and clinical signs of toxicity, is monitored throughout the study.

  • At the end of the study, bone marrow and spleen are harvested to assess leukemic infiltration.

  • Biomarker analysis (e.g., CD86, ITGAM) is performed on peripheral blood or bone marrow samples by flow cytometry or other relevant assays.

4. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor burden in the treated group to the vehicle control group.

  • Statistical analysis is performed to determine the significance of the treatment effect.

  • Correlation between biomarker expression and tumor response is analyzed.

Signaling Pathway in AML

Iadademstat_AML_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits Oncogenic_Genes Oncogenic Gene Expression LSD1->Oncogenic_Genes Promotes Tumor_Suppressor_Genes Tumor Suppressor Gene Expression LSD1->Tumor_Suppressor_Genes Suppresses Tumor_Growth Tumor Growth Oncogenic_Genes->Tumor_Growth Differentiation Leukemic Blast Differentiation Tumor_Suppressor_Genes->Differentiation Differentiation->Tumor_Growth Inhibits Iadademstat_SCLC_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits NOTCH_Signaling NOTCH Signaling (Tumor Suppressor) LSD1->NOTCH_Signaling Suppresses ASCL1 ASCL1 (Oncogene) NOTCH_Signaling->ASCL1 Inhibits Tumor_Growth SCLC Tumor Growth ASCL1->Tumor_Growth Promotes PDX_Experimental_Workflow Patient_Tumor Patient Tumor Sample Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment Implantation->PDX_Establishment Expansion Tumor Expansion and Cohort Generation PDX_Establishment->Expansion Randomization Randomization Expansion->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Growth and Toxicity Monitoring Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis (TGI, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for RNA-Sequencing Analysis of Iadademstat-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is overexpressed in various cancers and plays a crucial role in tumorigenesis by altering gene expression.[1][3] this compound exerts its anti-cancer effects by inducing cell differentiation, inhibiting tumor growth, and modulating the tumor microenvironment.[1][2] This document provides detailed application notes and protocols for the analysis of gene expression changes in cancer cells treated with this compound using RNA-sequencing (RNA-seq).

Mechanism of Action of this compound

This compound functions through a dual mechanism:

  • Catalytic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, inhibiting its demethylase activity. This leads to increased methylation of histone H3 at lysine 4 (H3K4), resulting in the upregulation of tumor suppressor genes.

  • Disruption of Protein-Protein Interactions: this compound disrupts the interaction of LSD1 with key transcription factors, such as GFI-1 in acute myeloid leukemia (AML) and INSM1 in small cell lung cancer (SCLC).[1] This interference with the scaffolding function of LSD1 reactivates differentiation programs in cancer cells.[1]

The inhibition of LSD1 by this compound leads to the modulation of several signaling pathways involved in cancer progression.

cluster_0 This compound's Dual Mechanism of Action cluster_1 Downstream Cellular Effects This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits Catalytic Inhibition Catalytic Inhibition LSD1->Catalytic Inhibition Leads to Scaffolding Disruption Scaffolding Disruption LSD1->Scaffolding Disruption Leads to Gene Expression Changes Gene Expression Changes Catalytic Inhibition->Gene Expression Changes Scaffolding Disruption->Gene Expression Changes Cell Differentiation Cell Differentiation Gene Expression Changes->Cell Differentiation Tumor Growth Inhibition Tumor Growth Inhibition Cell Differentiation->Tumor Growth Inhibition

Caption: Dual mechanism of this compound action on LSD1.

Data Presentation: Gene Expression Changes Induced by this compound

RNA-sequencing analysis of cancer cell lines treated with this compound has revealed significant changes in gene expression, consistent with its mechanism of action. Below is a summary of key modulated genes in different cancer types.

Table 1: Upregulated Genes in this compound-Treated AML Cells
GeneDescriptionFold Change (Illustrative)Reference
VCANVersican> 2[2]
S100A12S100 Calcium Binding Protein A12> 2[2]
LY96Lymphocyte Antigen 96> 2[2]
CD86CD86 Molecule> 2[2]
ITGAMIntegrin Subunit Alpha M> 2[2]
Table 2: Downregulated Genes in this compound-Treated Breast Cancer Cells
GeneDescriptionFold Change (Illustrative)Reference
SOX2SRY-Box Transcription Factor 2< -2[4]

Experimental Protocols

This section provides a detailed methodology for conducting RNA-sequencing analysis of this compound-treated cancer cells.

I. Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line of interest (e.g., AML cell line MV4-11, breast cancer cell line MCF-7).

  • Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the growth medium to the desired final concentrations.

  • Treatment: Seed the cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for significant changes in gene expression.

II. RNA Extraction and Quality Control
  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA from the cell lysates using a standard RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quality and quantity of the isolated RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 ratio should be ~2.0).

    • Integrity: Use a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of >8 is recommended for RNA-seq.

III. RNA-Library Preparation and Sequencing
  • Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves:

    • mRNA purification (poly-A selection)

    • RNA fragmentation

    • First and second-strand cDNA synthesis

    • Adapter ligation

    • PCR amplification

  • Library Quality Control: Validate the quality of the prepared libraries using a bioanalyzer to check the size distribution and a Qubit fluorometer for quantification.

  • Sequencing: Perform sequencing of the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).

cluster_0 Experimental Workflow Cell_Culture Cell Culture & this compound Treatment RNA_Extraction RNA Extraction & QC Cell_Culture->RNA_Extraction Library_Prep Library Preparation & Sequencing RNA_Extraction->Library_Prep Bioinformatics_Analysis Bioinformatics Analysis Library_Prep->Bioinformatics_Analysis

Caption: RNA-sequencing experimental workflow.

IV. Bioinformatics Analysis

A robust bioinformatics pipeline is essential for processing and analyzing the raw RNA-seq data to identify differentially expressed genes and affected pathways.

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using R packages such as DESeq2 or edgeR.[5] These packages normalize the raw counts and perform statistical tests to identify genes with significant expression changes.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify the biological processes and pathways affected by this compound treatment.

cluster_0 Bioinformatics Workflow Raw_Reads Raw Sequencing Reads QC_Trimming Quality Control & Trimming Raw_Reads->QC_Trimming Alignment Alignment to Reference Genome QC_Trimming->Alignment Quantification Read Quantification Alignment->Quantification DGE_Analysis Differential Gene Expression Analysis Quantification->DGE_Analysis Functional_Enrichment Functional Enrichment Analysis DGE_Analysis->Functional_Enrichment

Caption: Bioinformatics analysis pipeline for RNA-seq data.

Conclusion

RNA-sequencing is a powerful tool to elucidate the molecular mechanisms of action of novel anti-cancer drugs like this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and analyze RNA-seq experiments to investigate the effects of this compound on cancer cells. The resulting gene expression data can aid in biomarker discovery, understanding of drug resistance mechanisms, and the development of more effective combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Iadademstat Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Iadademstat in Acute Myeloid Leukemia (AML) cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My AML cell line shows high intrinsic resistance to this compound. What are the potential underlying mechanisms?

A1: Intrinsic resistance to this compound, and other LSD1 inhibitors, in AML cell lines can be multifactorial. Two primary mechanisms have been identified:

  • Activation of the mTORC1 signaling pathway: In some AML cells, inhibition of LSD1 triggers a compensatory activation of the mTORC1 pathway, which promotes cell survival and proliferation, thereby counteracting the effects of this compound. This activation can be mediated through the IRS1/ERK1/2 signaling axis.

  • Low expression of PU.1 and C/EBPα: The anti-leukemic effects of LSD1 inhibitors are partly dependent on the de-repression of myeloid-specific genes, a process driven by the transcription factors PU.1 and C/EBPα.[1] Cell lines with inherently low expression of these factors may not effectively undergo differentiation upon LSD1 inhibition, leading to resistance.[1]

Q2: I have developed an this compound-resistant AML cell line, and I'm observing no change in LSD1 expression. What could be the cause of this acquired resistance?

A2: Acquired resistance to this compound often involves the activation of pro-survival signaling pathways that bypass the effects of LSD1 inhibition, rather than alterations in the LSD1 protein itself. A key mechanism of acquired resistance is the hyperactivation of the mTORC1 signaling pathway. Continuous exposure to an LSD1 inhibitor can lead to a sustained upregulation of mTORC1 activity, which confers resistance.

Q3: How can I experimentally verify if mTORC1 activation is mediating resistance in my AML cell line?

A3: To determine if mTORC1 activation is responsible for this compound resistance, you can perform a western blot analysis to assess the phosphorylation status of key downstream targets of mTORC1. Look for increased phosphorylation of:

  • p70 S6 Kinase (p-p70S6K)

  • Ribosomal protein S6 (p-S6)

  • 4E-BP1 (p-4E-BP1)

An increase in the phosphorylation of these proteins in your resistant cell line compared to the sensitive parental line, especially upon this compound treatment, would strongly suggest the involvement of the mTORC1 pathway.

Q4: What strategies can I employ in my experiments to overcome this compound resistance?

A4: Based on the known resistance mechanisms, several combination strategies can be explored:

  • Co-treatment with an mTOR inhibitor: Combining this compound with an mTOR inhibitor, such as rapamycin or a dual mTORC1/mTORC2 inhibitor, can effectively abrogate resistance mediated by mTORC1 activation.

  • Combination with All-Trans Retinoic Acid (ATRA): For AML subtypes that are sensitive to differentiation-inducing agents, combining this compound with ATRA can enhance the differentiation block relief and overcome resistance.[2]

  • Combination with other targeted agents: Preclinical and clinical studies have shown promising results when combining this compound with other anti-leukemic drugs like azacitidine, venetoclax, and gilteritinib.[3][4]

Q5: My this compound-treated AML cells are not undergoing differentiation. What should I check?

A5: If you are not observing differentiation in your this compound-treated AML cells, consider the following:

  • Expression levels of PU.1 and C/EBPα: As mentioned, these transcription factors are crucial for the differentiation-inducing effects of LSD1 inhibitors.[1] Assess their expression levels in your cell line. Low levels may explain the lack of differentiation.

  • Cell line context: The efficacy of this compound can be cell-context dependent. Ensure that the AML subtype you are using is expected to respond to LSD1 inhibition.

  • Drug concentration and treatment duration: Optimize the concentration of this compound and the duration of treatment. Differentiation is a process that may take several days to become apparent.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with this compound.

Possible Cause Troubleshooting Step
Cell density variability Ensure consistent cell seeding density across all experiments. High cell density can sometimes lead to increased resistance.[5]
Drug stability Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
Assay timing The anti-proliferative effects of this compound may not be immediate. Perform viability assays at multiple time points (e.g., 3, 5, and 7 days) to capture the full effect.
Cell line heterogeneity If working with a newly established or high-passage number cell line, consider performing single-cell cloning to ensure a homogenous population.

Problem 2: Difficulty in generating a stable this compound-resistant AML cell line.

Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.
Insufficient recovery time Allow the cells sufficient time to recover and repopulate after each dose escalation. This can take several weeks to months.
Loss of resistance phenotype Once a resistant line is established, maintain it in a continuous low dose of this compound to prevent reversion to a sensitive state.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various AML Cell Lines

Cell LineSubtypeThis compound IC50 (nM)Reference
MV4-11MLL-rearranged0.8[6][7]
MOLM-13MLL-rearranged1.2[6][7]
THP-1MLL-rearranged10.5[6][7]
OCI-AML3NPM1c15.3[6][7]
KASUMI-1t(8;21)25.1[6][7]
HL-60M2>1000[6][7]

Table 2: Combination Effect of LSD1 and mTOR Inhibitors on Cell Viability

Cell LineTreatment% Viable Cells (relative to control)
THP-1 (LSD1i-Resistant) LSD1 inhibitor (DDP38003)85%
mTOR inhibitor (Rapamycin)70%
DDP38003 + Rapamycin35%
OCI-AML3 (LSD1i-Resistant) LSD1 inhibitor (DDP38003)90%
mTOR inhibitor (Rapamycin)75%
DDP38003 + Rapamycin40%

Note: Data are illustrative and compiled from findings suggesting synergy between LSD1 and mTOR inhibitors.

Experimental Protocols

1. Protocol for Generating this compound-Resistant AML Cell Lines

This protocol describes a general method for developing stable this compound-resistant AML cell lines through continuous, stepwise drug exposure.[8][9]

Materials:

  • Parental AML cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Seed the parental cells at a low density in a 6-well plate and treat with a starting concentration of this compound equal to the IC20-IC30.

  • Culture and Monitoring: Culture the cells under standard conditions, monitoring cell viability regularly using trypan blue exclusion. Initially, a significant proportion of cells may die.

  • Recovery: Continue to culture the surviving cells in the presence of the same this compound concentration. Replace the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, subculture them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3-5 for several months. The gradual increase in drug concentration will select for a resistant population.

  • Verification of Resistance: After several cycles of dose escalation, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in the IC50 compared to the parental line confirms the development of resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

  • Maintenance: Maintain the established resistant cell line in a medium containing a constant, sub-lethal concentration of this compound to ensure the stability of the resistant phenotype.

2. Western Blot Protocol for mTOR Pathway Activation

This protocol outlines the steps for detecting the phosphorylation of mTOR pathway proteins in sensitive and resistant AML cell lines.[10][11][12][13]

Materials:

  • Sensitive and resistant AML cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-p-p70S6K (Thr389), rabbit anti-p70S6K, rabbit anti-p-S6 (Ser235/236), rabbit anti-S6, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-4E-BP1, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate sensitive and resistant cells and treat with this compound or vehicle (DMSO) for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Signaling Pathways and Workflows

Iadademstat_Resistance_Pathway cluster_downstream Downstream Effects IRS1 IRS1 ERK1/2 ERK1/2 IRS1->ERK1/2 mTORC1 mTORC1 ERK1/2->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Proliferation Proliferation mTORC1->Proliferation Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis promotes (when phosphorylated) Cell_Survival Cell_Survival Protein_Synthesis->Cell_Survival Resistance Resistance Cell_Survival->Resistance Proliferation->Resistance This compound This compound This compound->IRS1 induces compensatory activation LSD1 LSD1 This compound->LSD1 Differentiation_Genes Differentiation_Genes LSD1->Differentiation_Genes de-represses Myeloid_Differentiation Myeloid_Differentiation Differentiation_Genes->Myeloid_Differentiation promotes

Caption: mTORC1-mediated resistance to this compound in AML.

PU1_CEBPA_Resistance cluster_resistance_mechanism Resistance Mechanism LSD1 LSD1 Myeloid_Genes Myeloid_Genes LSD1->Myeloid_Genes CoREST CoREST CoREST->LSD1 GFI1 GFI1 GFI1->LSD1 PU.1 PU.1 PU.1->Myeloid_Genes activates C/EBPα C/EBPα C/EBPα->Myeloid_Genes activates Myeloid_Differentiation Myeloid_Differentiation Myeloid_Genes->Myeloid_Differentiation Resistance Resistance Myeloid_Differentiation->Resistance lack of differentiation leads to This compound This compound This compound->LSD1 inhibits Low_PU.1 Low PU.1 Expression Low_PU.1->Myeloid_Genes fails to activate Low_CEBPA Low C/EBPα Expression Low_CEBPA->Myeloid_Genes fails to activate

Caption: Resistance to this compound via low PU.1/C/EBPα.

Experimental_Workflow_Resistance cluster_generation Resistant Cell Line Generation cluster_verification Verification and Analysis Start Parental AML Cell Line Step1 Treat with This compound (IC20-30) Start->Step1 Step2 Culture and allow recovery of survivors Step1->Step2 Step4 Steady proliferation? Step2->Step4 Step3 Increase this compound concentration (1.5-2x) Step3->Step2 Step4->Step3 No Step5 Resistant Cell Line Step4->Step5 Yes Verify Confirm Resistance (IC50 Shift) Step5->Verify Analyze_mTOR Analyze mTOR Pathway (Western Blot) Verify->Analyze_mTOR Analyze_TF Analyze PU.1/C/EBPα (qRT-PCR/Western) Verify->Analyze_TF

Caption: Workflow for generating and analyzing resistant cells.

References

Troubleshooting Iadademstat solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iadademstat in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro experiments, dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1] Water can also be used, but it requires both ultrasonication and warming to achieve dissolution.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][2] Ensure the vials are tightly sealed to prevent moisture absorption.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][4] It binds irreversibly to the flavin adenine dinucleotide (FAD) cofactor of LSD1, inhibiting its demethylase activity.[5] This leads to an increase in histone H3 lysine 4 dimethylation (H3K4me2) and subsequent changes in gene expression that can induce differentiation and reduce the proliferation of cancer cells.[6]

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter precipitation of this compound when preparing stock solutions or diluting them into aqueous assay media. This guide provides a systematic approach to troubleshoot and resolve these issues.

Visual Troubleshooting Workflow

Iadademstat_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution start->check_stock is_stock_clear Is the stock solution clear? check_stock->is_stock_clear re_dissolve Re-dissolve Stock: - Warm to 37°C - Vortex vigorously - Sonicate is_stock_clear->re_dissolve No check_dilution 2. Review Dilution Protocol is_stock_clear->check_dilution Yes re_dissolve->is_stock_clear is_dilution_direct Direct dilution into aqueous buffer? check_dilution->is_dilution_direct serial_dilute Perform serial dilutions in DMSO first is_dilution_direct->serial_dilute Yes check_final_conc 3. Assess Final Concentration is_dilution_direct->check_final_conc No serial_dilute->check_final_conc is_conc_high Is final DMSO concentration >0.5%? check_final_conc->is_conc_high optimize_conc Optimize final DMSO and This compound concentrations is_conc_high->optimize_conc Yes end_success Success: this compound is soluble is_conc_high->end_success No optimize_conc->end_success end_fail Issue Persists: Contact Technical Support optimize_conc->end_fail:n

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
Precipitation in Stock Solution Incomplete initial dissolution or precipitation during storage.1. Warm the solution: Gently warm the vial to 37°C in a water bath for 5-10 minutes. 2. Vortex: Vigorously vortex the solution for 1-2 minutes. 3. Sonicate: Place the vial in an ultrasonic water bath for 10-15 minutes.[1] 4. Use fresh DMSO: Ensure you are using anhydrous, high-quality DMSO.
Precipitation Upon Dilution in Aqueous Media Rapid change in solvent polarity causing the compound to crash out of solution.1. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in DMSO to get closer to the final desired concentration before adding to the aqueous medium. 2. Increase final DMSO concentration: While aiming for the lowest effective DMSO concentration, ensure it is sufficient to maintain solubility. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control in your experiments. 3. Add dropwise while vortexing: Add the this compound-DMSO solution to the aqueous buffer slowly, drop by drop, while continuously vortexing or stirring the buffer.
Cloudiness or Precipitate in Cell Culture Media Interaction with media components or exceeding the solubility limit at the final concentration.1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound solution. 2. Check for media compatibility: In rare cases, components of the media may interact with the compound. If possible, test the solubility in a simpler buffer like PBS first. 3. Reduce the final concentration: If precipitation persists, the desired final concentration may exceed the solubility limit of this compound in the specific media. Consider performing a dose-response experiment to determine the highest soluble and effective concentration.

Quantitative Data

The solubility of this compound dihydrochloride in commonly used solvents is summarized below. Please note that these values are a guide, and solubility can be influenced by factors such as temperature, pH, and the purity of the solvent.

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
Water57.75190.42Requires ultrasonication and warming.[1]
DMSO0.692.28Requires ultrasonication and warming. Use of newly opened, anhydrous DMSO is recommended.[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound dihydrochloride (powder)

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 303.27 g/mol for the free base), you would need approximately 3.03 mg.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution vigorously for at least 2 minutes.

    • Place the tube in an ultrasonic water bath for 15-30 minutes, or until the solution is clear. Gentle warming to 37°C can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C.

This compound Signaling Pathway

This compound inhibits LSD1, which plays a crucial role in regulating gene expression through histone demethylation. The following diagram illustrates the simplified signaling pathway affected by this compound.

Iadademstat_Signaling_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibition Histone_Demethylation Histone Demethylation LSD1->Histone_Demethylation H3K4me2 H3K4me2 (Active Chromatin Mark) Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Cellular_Effects Cellular Effects: - Differentiation - Reduced Proliferation - Apoptosis Gene_Expression->Cellular_Effects Histone_Demethylation->H3K4me2 Reduces

Caption: A simplified diagram of the this compound signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iadademstat in in vivo experiments. The focus is on identifying, monitoring, and managing this compound-related hematological adverse events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to hematological adverse events?

A1: this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through the demethylation of histones.[1] LSD1 plays a significant role in hematopoietic stem cell proliferation and differentiation.[2] By inhibiting LSD1, this compound disrupts the normal maturation of blood cells, which can lead to hematological adverse events such as thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count).[3]

This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits Thrombocytopenia Thrombocytopenia This compound->Thrombocytopenia Can lead to Neutropenia Neutropenia This compound->Neutropenia Can lead to Anemia Anemia This compound->Anemia Can lead to HematopoieticStemCells Hematopoietic Stem Cells LSD1->HematopoieticStemCells Regulates Proliferation & Differentiation Differentiation Normal Hematopoietic Differentiation LSD1->Differentiation Required for HematopoieticStemCells->Differentiation

Caption: Mechanism of this compound-induced hematological adverse events.

Q2: What are the most common hematological adverse events observed with this compound in vivo?

A2: Based on clinical trial data, the most frequently reported treatment-related hematological adverse events are thrombocytopenia, neutropenia, and anemia.[3] In a phase 2a study, decreases in platelet and neutrophil counts were the most common adverse events.[3]

Q3: How soon can I expect to see hematological changes in my animal models after starting this compound treatment?

A3: The onset of hematological adverse events can vary depending on the dose and the specific animal model. It is recommended to perform baseline blood counts before initiating treatment and to monitor regularly, for example, weekly, to detect any changes promptly.

Troubleshooting Guide

Issue 1: Significant drop in platelet count (Thrombocytopenia) observed in experimental animals.

Table 1: Incidence of Treatment-Related Hematological Adverse Events (Phase 2a ALICE Study) [3]

Adverse EventFrequency (Grade 3-4)
Platelet Count Decrease69%
Neutrophil Count Decrease61%
Anemia28%

Experimental Protocol: Monitoring Complete Blood Count (CBC)

A detailed protocol for monitoring CBC in mice is essential for early detection of hematological toxicities.

  • Blood Collection:

    • Collect approximately 50-100 µL of blood from the saphenous or facial vein into EDTA-coated microtubes to prevent coagulation.

    • Ensure proper animal handling and limit the frequency of collection to avoid stress-related artifacts.

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine platelet counts, white blood cell counts (with differential), and red blood cell parameters.

    • Prepare blood smears for manual review to confirm automated counts and assess cell morphology.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the CBC to rule out any technical errors in sample collection or analysis.

  • Dose Reduction: If the thrombocytopenia is confirmed and severe (e.g., Grade 3 or 4), consider a dose reduction of this compound. A 25% dose reduction was required for a patient with grade 4 thrombocytopenia in a clinical trial.[4] While specific preclinical dose reduction strategies are not well-documented, a similar percentage reduction can be a starting point in animal studies.

  • Supportive Care:

    • For severe thrombocytopenia with evidence of bleeding, supportive care may be necessary. While not standard in preclinical research, in critical situations, platelet transfusions could be considered, though their effectiveness can be transient.[5]

    • In some models of chemotherapy-induced thrombocytopenia, agents like romiplostim have been used to promote platelet recovery.[6] The applicability of such agents in the context of this compound would require further investigation.

Start Significant Platelet Drop (Thrombocytopenia) Confirm Repeat CBC to Confirm Start->Confirm DoseReduction Consider this compound Dose Reduction (e.g., 25%) Confirm->DoseReduction If Confirmed Monitor Continue Close Monitoring of CBC Confirm->Monitor If Not Confirmed (Monitor Routine) SupportiveCare Implement Supportive Care DoseReduction->SupportiveCare SupportiveCare->Monitor End Resolution or Stabilization Monitor->End

Caption: Troubleshooting workflow for this compound-induced thrombocytopenia.

Issue 2: Marked decrease in red blood cell count (Anemia) observed in experimental animals.

Troubleshooting Steps:

  • Verify Anemia: Confirm the decrease in hemoglobin and hematocrit with a repeat CBC.

  • Assess Severity: Evaluate the severity of the anemia.

  • Supportive Care:

    • For mild to moderate anemia, ensure animals have adequate nutrition and hydration.

    • In cases of severe, symptomatic anemia, red blood cell transfusions may be required to prevent mortality, although this is a significant intervention in a research setting.

    • Erythropoiesis-stimulating agents (ESAs) are used clinically for chemotherapy-induced anemia, but their use in this compound-induced anemia in preclinical models is not established.[7]

Issue 3: Unexpectedly severe or rapid onset of hematological toxicity.

Troubleshooting Steps:

  • Review Dosing and Administration: Double-check all calculations for dosing and ensure the correct administration route and frequency were used.

  • Evaluate Animal Health: Assess the overall health of the animals. Underlying health issues can exacerbate drug-related toxicities.

  • Bone Marrow Analysis: To understand the mechanism of severe cytopenias, a bone marrow analysis may be warranted.

Experimental Protocol: Mouse Bone Marrow Aspiration and Flushing

  • Euthanasia and Dissection: Euthanize the mouse according to approved institutional protocols. Dissect the femurs and tibias, cleaning them of excess tissue.

  • Marrow Flushing:

    • Cut the ends of the bones.

    • Use a syringe with a 25-gauge needle to flush the bone marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS) into a sterile tube.[8][9]

  • Cell Preparation: Create a single-cell suspension by gently passing the marrow through the syringe and needle.

  • Analysis:

    • Perform cell counts using a hemocytometer or automated cell counter.

    • Prepare slides for morphological assessment (e.g., Wright-Giemsa stain).

    • For more detailed analysis, use flow cytometry to identify and quantify different hematopoietic progenitor populations.[10][11]

Euthanasia Euthanize Mouse Dissection Dissect Femur/Tibia Euthanasia->Dissection Flushing Flush Marrow with Buffer Dissection->Flushing CellSuspension Create Single-Cell Suspension Flushing->CellSuspension Analysis Analyze Bone Marrow Cells CellSuspension->Analysis CellCounting Cell Counting Analysis->CellCounting Morphology Morphological Assessment Analysis->Morphology FlowCytometry Flow Cytometry Analysis->FlowCytometry

Caption: Experimental workflow for mouse bone marrow analysis.

This technical support guide provides a framework for managing this compound-related hematological adverse events in a preclinical setting. Researchers should always adhere to their institution's animal care and use guidelines and consult with veterinary staff when managing animal health.

References

Iadademstat off-target effects in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Iadademstat in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a highly potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. It demonstrates high selectivity against related FAD-dependent aminoxidases[3]. The primary mechanism of action involves the inhibition of LSD1's demethylase activity and its scaffolding function, which is crucial for the oncogenic program in certain cancers[1].

Q2: Is there any data on this compound's activity in broad off-target screening panels (e.g., kinome scans)?

Publicly available literature does not currently contain specific data from comprehensive off-target screening panels, such as kinome scans, for this compound. The emphasis in the available research is on its high selectivity for LSD1[1][2][3].

Q3: What are the known effects of this compound on non-cancerous cells?

Preclinical studies have suggested that LSD1 inhibitors, including this compound, generally have minimal growth-inhibitory effects on normal, non-pluripotent somatic cells[4]. One study on breast cancer stem cells demonstrated that this compound did not show significant cytotoxic activity in adherent, differentiating cells even at concentrations that were effective against cancer stem-like cells[4].

However, it is important to note that LSD1 plays a crucial role in the normal function of certain non-cancerous cells, particularly hematopoietic stem cells, where it is highly expressed and necessary for proliferation and terminal differentiation[2]. Therefore, some effects observed in normal cells may be due to on-target inhibition of LSD1 rather than off-target activity.

Q4: What are the common side effects of this compound observed in clinical trials, and could they indicate effects on non-cancerous tissues?

In clinical trials involving cancer patients, this compound has shown a generally manageable safety profile[1][5][6]. The most frequently reported adverse events include myelosuppression (such as thrombocytopenia and neutropenia), infections, asthenia, mucositis, and diarrhea[2][6]. Myelosuppression is a notable on-target effect due to the role of LSD1 in normal hematopoiesis[2].

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity observed in a non-cancerous cell line.

  • Possible Cause 1: On-target LSD1 inhibition.

    • Explanation: Your non-cancerous cell line may have a higher-than-expected dependence on LSD1 for proliferation or survival. LSD1 is known to be essential for normal hematopoietic stem cell function[2].

    • Troubleshooting Steps:

      • Confirm LSD1 Expression: Perform Western blot or qPCR to determine the expression level of LSD1 in your cell line.

      • Assess Differentiation: Treat cells with a range of this compound concentrations and monitor for markers of differentiation specific to your cell type. Inhibition of LSD1 is known to induce differentiation[1][2].

      • LSD1 Knockdown Control: Use siRNA or shRNA to knock down LSD1 and observe if the phenotype mimics the effect of this compound treatment.

  • Possible Cause 2: Off-target effect.

    • Explanation: While this compound is highly selective, the possibility of off-target effects in specific cellular contexts cannot be entirely ruled out, especially at high concentrations.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value. If the cytotoxicity occurs at concentrations significantly higher than the reported IC50 for LSD1 (<20 nM), it may suggest an off-target mechanism[3].

      • Structural Analogs: If available, test the effect of structurally related but inactive analogs of this compound.

      • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by adding downstream products of potentially affected pathways.

Issue 2: Altered cell morphology or function without significant cell death.

  • Possible Cause: On-target induced differentiation.

    • Explanation: this compound's primary mechanism is to induce differentiation in susceptible cells[1]. This can lead to significant changes in cell morphology, adhesion, and the expression of lineage-specific markers.

    • Troubleshooting Steps:

      • Marker Analysis: Analyze the expression of cell-type-specific differentiation markers via flow cytometry, immunofluorescence, or qPCR after this compound treatment.

      • Functional Assays: Perform functional assays relevant to the differentiated cell type (e.g., phagocytosis for macrophages, barrier function for epithelial cells).

Data on this compound Cytotoxicity

Direct comparative data for this compound across a panel of non-cancerous cell lines is limited in publicly available literature. However, the following table summarizes the key findings regarding its effects on normal versus cancer cells.

Cell Type ContextAssayThis compound ConcentrationObserved EffectCitation
Adherent (Differentiating) Breast Cancer CellsMTT Cell ViabilityUp to 30 µmol/LNo significant cytotoxic activity[4]
MDA-MB-436 Breast Cancer Mammospheres (CSC-like)Mammosphere FormationIC50 = 3.98 µmol/LDose-dependent decrease in mammosphere formation[4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted to test the effects of this compound on non-cancerous cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Iadademstat_On_Target_Pathway This compound On-Target Signaling Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Cell_Differentiation Cell Differentiation This compound->Cell_Differentiation Promotes Histone H3K4me1/2 (Histone Mark) LSD1->Histone Demethylates Differentiation_Block Block in Cell Differentiation Gene_Repression Target Gene Repression Histone->Gene_Repression Leads to Gene_Repression->Differentiation_Block Maintains

Caption: On-target pathway of this compound leading to cell differentiation.

Off_Target_Troubleshooting_Workflow Workflow for Investigating Unexpected Effects Start Unexpected Phenotype Observed Check_LSD1 Is LSD1 expressed in the cell line? Start->Check_LSD1 On_Target Hypothesis: On-Target Effect Check_LSD1->On_Target Yes Off_Target Hypothesis: Off-Target Effect Check_LSD1->Off_Target No LSD1_KD Perform LSD1 Knockdown On_Target->LSD1_KD Dose_Response High-Concentration Effect? Off_Target->Dose_Response Phenocopy Does knockdown phenocopy drug effect? LSD1_KD->Phenocopy Investigate_Off_Target Investigate Potential Off-Targets Dose_Response->Investigate_Off_Target Yes Phenocopy->Off_Target No Confirm_On_Target On-Target Effect Confirmed Phenocopy->Confirm_On_Target Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Iadademstat in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing iadademstat in solid tumor models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in solid tumors?

This compound (also known as ORY-1001) is a small molecule drug that works by inhibiting an enzyme called Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 plays a crucial role in cancer by altering the expression of genes involved in tumor progression and the self-renewal of cancer stem cells.[1] In solid tumors such as small cell lung cancer (SCLC), this compound has been shown to activate the NOTCH signaling pathway, which can suppress tumor formation.[2] It can also modulate the tumor microenvironment, potentially making tumors more susceptible to immunotherapy.[1]

Q2: I am having trouble dissolving this compound for my in vivo experiments. What vehicle should I use for oral administration?

This compound is a poorly water-soluble compound. While specific formulation details for preclinical studies are not always published, common vehicles for oral gavage of hydrophobic drugs in mice include:

  • Aqueous suspensions: Using suspending agents like carboxymethyl cellulose (CMC) or methylcellulose. A common formulation is 0.5% methylcellulose and 5% Dimethylacetamide.

  • Oil-based solutions: Edible oils such as corn oil or peanut oil can be used for highly hydrophobic molecules.[3][4]

  • Solutions with co-solvents: A mixture of solvents like DMSO, PEG400, and Tween-80 in saline is often used. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For more sensitive mouse strains, the DMSO concentration can be reduced.

It is recommended to start with a small-scale solubility test to determine the optimal vehicle for your specific concentration needs.

Q3: My mice are showing signs of stress or toxicity after oral gavage with this compound. What could be the cause and how can I mitigate this?

Stress and toxicity can arise from several factors:

  • The gavage procedure itself: Oral gavage can be stressful for mice. Ensure that personnel are properly trained in the technique to minimize stress and the risk of injury. Using flexible gavage tubing may also help.

  • The vehicle: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. If you suspect the vehicle is the issue, consider trying an alternative formulation or reducing the concentration of co-solvents like DMSO.

  • The drug itself: While this compound has a generally manageable safety profile in clinical trials, high doses in preclinical models could lead to off-target effects or toxicity. If you observe adverse effects, you may need to adjust the dose or the dosing schedule.

  • Combination therapies: When combining this compound with other drugs, be aware of potential overlapping toxicities.

Q4: What is a good starting dose and schedule for this compound in a solid tumor xenograft model?

A reported effective dose in a glioblastoma xenograft mouse model was 400 µg/kg, administered orally once every 7 days for 28 days.[5] However, the optimal dose and schedule will depend on the specific tumor model and the combination agents being used. It is advisable to perform a dose-escalation study to determine the maximum tolerated dose and the optimal biological dose for your model.

Q5: How can I assess the efficacy of this compound in my solid tumor model?

Efficacy can be assessed through various endpoints:

  • Tumor growth inhibition: Regularly measure tumor volume with calipers.

  • Survival analysis: Monitor the overall survival of the animals.

  • Pharmacodynamic biomarkers: Measure the levels of LSD1 target engagement in tumor tissue or surrogate tissues.

  • Histological analysis: Examine tumor tissue for changes in morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

  • Molecular analysis: Analyze gene expression changes in the tumor, particularly genes regulated by LSD1 and those involved in relevant signaling pathways like NOTCH in SCLC.

Quantitative Data Summary

Tumor Model Treatment Dose Schedule Observed Effect Reference
Glioblastoma Xenograft (Mouse)This compound400 µg/kgOral, every 7 days for 28 daysInhibited tumor growth and increased survival rate[5]
Chemoresistant SCLC PDX ModelThis compoundNot specifiedNot specifiedComplete and durable tumor regression[2]

Experimental Protocols

General Protocol for a Solid Tumor Xenograft Study

This is a generalized protocol and should be adapted for your specific cell line and experimental design.

  • Cell Culture: Culture your chosen solid tumor cell line under the recommended conditions.

  • Animal Implantation:

    • Obtain immunocompromised mice (e.g., NOD/SCID or nude mice).

    • Harvest and resuspend the tumor cells in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Prepare the this compound formulation and vehicle control.

    • Administer the treatment (e.g., by oral gavage) according to your chosen dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, gene expression).

Visualizations

Iadademstat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Therapeutic Effects LSD1 LSD1 Enzyme Histones Histones LSD1->Histones Removes methyl groups TumorGrowthSuppression Tumor Growth Suppression IncreasedImmuneResponse Increased Immune Response TumorSuppressorGenes Tumor Suppressor Genes Histones->TumorSuppressorGenes Silences Oncogenes Oncogenes Histones->Oncogenes Activates This compound This compound This compound->LSD1 Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Xenograft start Start: Solid Tumor Cell Line implant Implant cells into immunocompromised mice start->implant tumor_growth Monitor tumor growth (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor volume and animal health treat->monitor endpoint Endpoint: Euthanize and collect tissues monitor->endpoint analysis Analyze tumors: - Histology - Gene expression - Biomarkers endpoint->analysis end End: Evaluate Efficacy analysis->end

Caption: General workflow for a solid tumor xenograft study.

References

Technical Support Center: Iadademstat Dose-Response Curve Generation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response experiments with iadademstat. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme.[1][2] By inhibiting LSD1, this compound prevents the demethylation of certain histones, leading to the re-expression of silenced tumor suppressor genes and inducing differentiation in cancer cells.[2] It has been shown to be effective in various hematological malignancies and solid tumors.[1][3][4]

Q2: What is the typical IC50 range for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the assay conditions. For example, in the MDA-MB-436 triple-negative breast cancer cell line, an IC50 of 3.98 μmol/L was reported for the inhibition of mammosphere formation.[3] Preclinical studies in acute myeloid leukemia (AML) cell lines have shown that this compound can induce differentiation at concentrations as low as <1 nM.[5]

Q3: How long should I incubate cells with this compound?

A3: The optimal incubation time will depend on the cell line and the specific endpoint being measured (e.g., cell viability, differentiation, gene expression). For cell viability assays, a 72-hour incubation is a common starting point. However, for differentiation studies, longer incubation periods of up to 7 days or more may be necessary to observe significant phenotypic changes.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[6] This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).

Q5: Are there known mechanisms of resistance to this compound?

A5: While research is ongoing, potential mechanisms of resistance to LSD1 inhibitors like this compound could involve mutations in the LSD1 gene that prevent drug binding, or the activation of bypass signaling pathways that compensate for LSD1 inhibition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, uneven drug distribution, edge effects in the plate.Ensure thorough cell mixing before seeding. Pipette carefully and consistently. Avoid using the outer wells of the plate if edge effects are suspected.
No dose-response effect observed This compound concentration range is too low or too high. The cell line is resistant. Incorrect assay endpoint.Test a wider range of concentrations (e.g., from nanomolar to high micromolar). Verify the sensitivity of your cell line to LSD1 inhibition from literature. Ensure your assay (e.g., viability, differentiation) is appropriate for the expected biological effect.
Unexpectedly high cell death at low concentrations Off-target toxicity, contamination of cell culture or reagents.Confirm the identity and purity of your this compound compound. Check cell cultures for any signs of contamination. Test the effect of the vehicle (e.g., DMSO) alone on cell viability.
Inconsistent results between experiments Variation in cell passage number, differences in reagent preparation, fluctuations in incubator conditions (CO2, temperature, humidity).Use cells within a consistent and low passage number range. Prepare fresh reagents for each experiment. Regularly calibrate and monitor incubator conditions.
Precipitation of this compound in culture medium The concentration of this compound exceeds its solubility in the medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound in solution. Prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data Summary

ParameterValueCell Line/ContextReference
IC50 (Mammosphere Formation) 3.98 μmol/LMDA-MB-436 (Triple-Negative Breast Cancer)[3]
In Vitro Differentiation Induction < 1 nMAcute Myeloid Leukemia (AML) cell lines[5]
Clinical Dose (Monotherapy) Recommended dose of 140 µg/m²/dRelapsed/Refractory Acute Myeloid Leukemia[5][7]
Clinical Dose (Combination with Azacitidine) Recommended Phase 2 dose of 90 μg/m² per dayNewly Diagnosed Acute Myeloid Leukemia[8]

Experimental Protocols

Protocol: Generation of an this compound Dose-Response Curve using a Cell Viability Assay

This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line using a commercially available cell viability reagent such as MTT or a resazurin-based assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow cells to attach.

  • This compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations. It is recommended to use a 10-point dilution series with a 3-fold dilution factor as a starting point.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assessment:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value. The curve can be generated using the equation: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).[3]

Visualizations

Iadademstat_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Histone Histone H3 (H3K4me2) LSD1->Histone Demethylates TSG Tumor Suppressor Genes Histone->TSG Activates Transcription Differentiation Cell Differentiation TSG->Differentiation

Caption: Mechanism of action of this compound in the cell nucleus.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells Treat cells with this compound prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Read plate on plate reader add_reagent->read_plate analyze_data Analyze data and generate curve read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for generating a dose-response curve.

References

Validation & Comparative

A Comparative Analysis of Iadademstat and Tranylcypromine: Mechanism of Action, Potency, and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of two key epigenetic and neuro-active modulators, this guide provides a comprehensive comparison of iadademstat and tranylcypromine for researchers, scientists, and drug development professionals. We present a detailed examination of their respective targets, binding kinetics, and downstream signaling effects, supported by quantitative data and experimental protocols.

This compound (ORY-1001) and tranylcypromine (TCP) are both irreversible, covalent inhibitors that target flavin adenine dinucleotide (FAD)-dependent amine oxidases. However, their clinical applications and molecular profiles diverge significantly. This compound is a novel, highly potent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1; KDM1A) developed for oncological indications, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). In contrast, tranylcypromine is a well-established antidepressant that acts as a non-selective inhibitor of Monoamine Oxidase A and B (MAO-A and MAO-B), with LSD1 being a secondary, less potent target.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of this compound and tranylcypromine have been directly compared in comprehensive in vitro studies. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary and secondary targets.

CompoundLSD1 IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)Data Source
This compound 0.33>100>100[1][2]
Tranylcypromine >20002.840.73[1][2]

Table 1: Comparative inhibitory potency of this compound and tranylcypromine against LSD1, MAO-A, and MAO-B. Data is derived from Homogeneous Time-Resolved Fluorescence (HTRF) assays for LSD1 and kynuramine-based assays for MAO-A and MAO-B.

As the data indicates, this compound is orders of magnitude more potent against LSD1 than tranylcypromine and exhibits exceptional selectivity, with no significant inhibition of MAO-A or MAO-B at concentrations up to 100 µM[1]. Conversely, tranylcypromine is a more potent inhibitor of MAOs than LSD1, with a slight preference for MAO-B[1][2].

Mechanism of Action and Downstream Signaling

This compound: A Dual-Action LSD1 Inhibitor

This compound's mechanism of action is multifaceted, impacting both the enzymatic and scaffolding functions of LSD1. As an epigenetic modulator, LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. This compound irreversibly binds to the FAD cofactor in the catalytic center of LSD1, thereby blocking its demethylase activity[3].

Beyond its catalytic inhibition, this compound disrupts the crucial protein-protein interaction between LSD1 and key transcription factors. In acute myeloid leukemia (AML), LSD1 forms a complex with the transcription factor GFI1 (Growth Factor Independent 1), which is essential for maintaining a block in hematopoietic differentiation[3][4][5][6]. This compound's binding to LSD1 induces a conformational change that physically displaces LSD1 from GFI1, leading to the activation of myeloid differentiation genes[3][6][7].

This compound disrupts the LSD1-GFI1 complex in AML.

A similar mechanism is observed in small cell lung cancer (SCLC), where this compound disrupts the interaction between LSD1 and the transcription factor INSM1. This leads to the reactivation of the NOTCH signaling pathway, which in turn suppresses the expression of ASCL1, a key driver of neuroendocrine differentiation and SCLC proliferation[1][8][9][10].

INSM1_pathway cluster_nucleus Nucleus INSM1 INSM1 LSD1_2 LSD1 INSM1->LSD1_2 Forms Complex NOTCH1 NOTCH1 Gene LSD1_2->NOTCH1 Represses ASCL1 ASCL1 Gene NOTCH1->ASCL1 Upregulation leads to suppression of ASCL1 Iadademstat_2 This compound Iadademstat_2->LSD1_2 Inhibits Proliferation Proliferation ASCL1->Proliferation Drives

This compound's effect on the LSD1-INSM1-NOTCH pathway in SCLC.

Tranylcypromine: A Non-Selective Monoamine Oxidase Inhibitor

Tranylcypromine's primary therapeutic effect as an antidepressant stems from its irreversible inhibition of both MAO-A and MAO-B[11]. These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron and synaptic cleft[12][13]. By inhibiting MAOs, tranylcypromine increases the synaptic concentration of these neurotransmitters, enhancing neurotransmission, which is thought to alleviate depressive symptoms[14][15][16][17].

The non-selective nature of tranylcypromine, however, leads to significant off-target effects. Inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, which can lead to a hypertensive crisis if tyramine-rich foods are consumed.

MAO_pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Monoamines Serotonin Norepinephrine Dopamine Presynaptic->Monoamines Release Postsynaptic Postsynaptic Neuron MAO MAO-A / MAO-B Monoamines->MAO Degradation Receptors Receptors Monoamines->Receptors TCP Tranylcypromine TCP->MAO Irreversible Inhibition Receptors->Postsynaptic Signal Transduction

Tranylcypromine's mechanism of MAO inhibition.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using Homogeneous Time-Resolved Fluorescence (HTRF) for LSD1 inhibition and kynuramine-based assays for MAO inhibition.

LSD1 Inhibition HTRF Assay

This assay measures the demethylase activity of LSD1 on a biotinylated monomethylated H3K4 peptide substrate.

  • Compound Preparation: Test compounds (this compound, tranylcypromine) are serially diluted to various concentrations.

  • Enzyme Reaction: Recombinant human LSD1 enzyme is pre-incubated with the test compounds in a 384-well plate. The enzymatic reaction is initiated by adding a mixture of FAD and the biotinylated H3K4 peptide substrate. The reaction is incubated for 1 hour at 25°C[18].

  • Detection: A detection mixture containing a europium cryptate-labeled anti-H3K4me0 antibody (donor) and XL665-conjugated streptavidin (acceptor) is added. If the substrate is demethylated by LSD1, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

  • Data Analysis: The TR-FRET signal is measured using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor, and IC50 values are determined from the dose-response curves[2][18].

HTRF_workflow cluster_workflow LSD1 HTRF Assay Workflow A 1. Dispense LSD1 Enzyme & Inhibitor B 2. Add FAD & Biotin-H3K4me1 Substrate A->B C 3. Incubate 1h @ 25°C B->C D 4. Add Detection Reagents (Eu-Ab & SA-XL665) C->D E 5. Incubate 1h @ 25°C D->E F 6. Read TR-FRET Signal E->F

Workflow for the LSD1 HTRF inhibition assay.

MAO-A/B Inhibition Kynuramine Assay

This fluorometric assay determines MAO activity by measuring the conversion of a non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline.

  • Compound and Enzyme Preparation: Test compounds are serially diluted. Recombinant human MAO-A or MAO-B enzymes are prepared in an appropriate buffer[12].

  • Enzyme Reaction: The enzyme is pre-incubated with the test compounds in a 96-well plate. The reaction is started by the addition of the kynuramine substrate[12][19].

  • Measurement: The increase in fluorescence due to the formation of 4-hydroxyquinoline is monitored over time using a fluorescence microplate reader[11][20].

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated for each compound concentration, and IC50 values are generated[12].

Conclusion

This compound and tranylcypromine, while both being FAD-dependent amine oxidase inhibitors, represent a clear distinction between targeted epigenetic therapy and broad-spectrum neuropharmacology. This compound is a highly potent and selective LSD1 inhibitor with a dual mechanism of action that is being leveraged for cancer therapy[3]. Its high selectivity minimizes the off-target effects associated with tranylcypromine. Tranylcypromine, a non-selective MAO inhibitor, is an effective antidepressant but its clinical use is complicated by a narrow therapeutic window and the potential for serious drug-food and drug-drug interactions[11]. The development of this compound from the chemical scaffold of tranylcypromine exemplifies the successful evolution of drug design toward increased target specificity and improved therapeutic profiles.

References

Efficacy of Iadademstat in Combination with Venetoclax and Azacitidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the emerging therapeutic combination of iadademstat, venetoclax, and azacitidine against established treatment regimens for Acute Myeloid Leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest clinical trial data, details experimental methodologies, and illustrates the underlying molecular pathways.

Comparative Efficacy in Acute Myeloid Leukemia

The addition of the LSD1 inhibitor this compound to the standard-of-care combination of venetoclax and azacitidine is showing promising early results in newly diagnosed AML patients unfit for intensive chemotherapy. Preliminary data from the Phase Ib NCT06357182 trial suggest a high rate of complete remission. To contextualize these findings, this section compares the available efficacy data of the triplet combination with the doublet combination of this compound and azacitidine (ALICE trial) and the standard-of-care doublet of venetoclax and azacitidine (VIALE-A trial).

Table 1: Comparison of Efficacy in Newly Diagnosed AML Patients Unfit for Intensive Chemotherapy

Efficacy EndpointThis compound + Venetoclax + Azacitidine (NCT06357182 - Preliminary Data)This compound + Azacitidine (ALICE Trial)Venetoclax + Azacitidine (VIALE-A Trial)Azacitidine + Placebo (VIALE-A Trial)
Overall Response Rate (ORR) 100% (n=8)[1]81% (in 27 evaluable patients)[2][3]Not ReportedNot Reported
Complete Remission (CR) 88% (n=8)[1]52% (CR/CRi in 27 evaluable patients)[4][5]38.8%[1]17.9%[1]
Composite Complete Remission (CR + CRi) Not Reported64% (of responders)[2][3]66.8%[1]29%[1]
Morphologic Leukemia-Free State (MLFS) 12.5% (n=8)[1]Not ReportedNot ReportedNot Reported
Median Overall Survival (OS) Not yet reached (Estimated 6-month OS: 88%)[1]> 1 year (at RP2D)[3]14.7 months[6][7]9.6 months[6][7]
Duration of Response (DoR) Not yet reached68% of CR/CRi lasting > 6 months[2][3]Not ReportedNot Reported

CRi: Complete Remission with incomplete hematological recovery. Data for the triplet combination is preliminary and based on a small patient cohort.

Detailed Experimental Protocols

A clear understanding of the trial methodologies is crucial for the interpretation of efficacy data. This section outlines the key aspects of the clinical trial protocols for the three compared regimens.

This compound, Venetoclax, and Azacitidine Combination (NCT06357182)
  • Study Design: A Phase Ib, open-label, dose-finding and expansion trial to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with venetoclax and azacitidine.[1][8][9]

  • Patient Population: Newly diagnosed AML patients who are ineligible for intensive chemotherapy.[1][8][9]

  • Treatment Regimen:

    • This compound: Oral administration.

    • Venetoclax: Oral administration.

    • Azacitidine: Subcutaneous or intravenous administration.

    • Specific dosing and schedules are being evaluated in the dose-finding phase of the trial.[1][8][9]

  • Primary Endpoints: To determine the recommended Phase 2 dose (RP2D) and to assess the safety and tolerability of the combination.

  • Secondary Endpoints: To evaluate the preliminary anti-leukemic activity, including overall response rate (ORR), complete remission (CR), and duration of response (DoR).[1][8][9]

This compound and Azacitidine Combination (ALICE Trial - EudraCT 2018-000482-36)
  • Study Design: A Phase IIa, open-label, single-arm, dose-finding study.[10][11][12]

  • Patient Population: Newly diagnosed AML patients aged 65 years or older who were not eligible for or refused intensive chemotherapy.[10][11][12]

  • Treatment Regimen:

    • This compound: Oral, at the recommended Phase 2 dose of 90 μg/m²/day, administered 5 days on, 2 days off weekly.[2][3][12]

    • Azacitidine: 75 mg/m² subcutaneously for 7 days of a 28-day cycle.[12]

  • Primary Endpoints: Safety, tolerability, and determination of the RP2D.[11]

  • Secondary Endpoints: Overall response rate, time to response, and duration of response.[10][11]

Venetoclax and Azacitidine Combination (VIALE-A Trial - NCT02993523)
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.[6][13][14][15][16]

  • Patient Population: Adult patients with previously untreated AML who were ineligible for standard induction chemotherapy due to age (≥75 years) or coexisting medical conditions.[6][13][14]

  • Treatment Regimen:

    • Venetoclax Arm: Venetoclax orally daily in combination with azacitidine (75 mg/m² subcutaneously or intravenously for 7 days of each 28-day cycle).[6][13][14]

    • Placebo Arm: Placebo orally daily in combination with azacitidine.[6][13][14]

  • Primary Endpoints: Overall survival (OS) and composite complete remission rate (CR + CRi).[14][15]

  • Secondary Endpoints: Included event-free survival, transfusion independence, and patient-reported outcomes.[14]

Signaling Pathways and Mechanisms of Action

The synergistic efficacy of the this compound, venetoclax, and azacitidine combination stems from their distinct and complementary mechanisms of action targeting key cancer pathways.

This compound: LSD1 Inhibition and Differentiation Induction

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in maintaining the undifferentiated state of leukemic blast cells.[17] By inhibiting LSD1, this compound promotes the differentiation of these malignant cells.[17] One of its key mechanisms involves disrupting the interaction between LSD1 and the transcription factor GFI1, which is essential for the oncogenic program in leukemia.[17][18] This leads to changes in gene expression that favor myeloid differentiation.[18]

Iadademstat_Mechanism cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits DifferentiationGenes Myeloid Differentiation Gene Expression (Activated) GFI1 GFI1 LSD1->GFI1 CoREST CoREST Complex LSD1->CoREST part of GFI1->LSD1 Histone Histone H3 CoREST->Histone Demethylates H3K4/K9 (Represses Transcription) LeukemicGenes Leukemic Gene Expression (Suppressed) Leukemic_Stem_Cell Leukemic Stem Cell LeukemicGenes->Leukemic_Stem_Cell Maintains Undifferentiated State Differentiated_Myeloid_Cell Differentiated Myeloid Cell DifferentiationGenes->Differentiated_Myeloid_Cell Promotes Differentiation

This compound disrupts the LSD1/GFI1 complex, promoting myeloid differentiation.
Venetoclax: BCL-2 Inhibition and Apoptosis Induction

Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5][14] In many hematologic malignancies, including AML, cancer cells overexpress BCL-2 to evade apoptosis (programmed cell death).[5] Venetoclax binds to BCL-2, releasing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK.[3][5][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[3][5][13]

Venetoclax_Mechanism cluster_cell Cancer Cell Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM BAX_BAK BAX / BAK BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in outer membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Venetoclax inhibits BCL-2, triggering the intrinsic apoptosis pathway.
Azacitidine: DNA Hypomethylation and Cytotoxicity

Azacitidine is a hypomethylating agent that functions as a cytidine analog.[2][19][20] It gets incorporated into both DNA and RNA.[2][19][20] Its incorporation into DNA leads to the irreversible inhibition of DNA methyltransferases (DNMTs), resulting in a reduction of DNA methylation and the re-expression of silenced tumor suppressor genes.[19][20] Its incorporation into RNA disrupts protein synthesis.[2][20] These combined actions lead to cytotoxicity in rapidly dividing cancer cells.[2][20]

Azacitidine_Mechanism cluster_dna DNA Pathway cluster_rna RNA Pathway Azacitidine Azacitidine DNA_incorporation Incorporation into DNA Azacitidine->DNA_incorporation RNA_incorporation Incorporation into RNA Azacitidine->RNA_incorporation DNMT_inhibition DNMT Inhibition DNA_incorporation->DNMT_inhibition Hypomethylation DNA Hypomethylation DNMT_inhibition->Hypomethylation Tumor_Suppressor_Activation Tumor Suppressor Gene Re-expression Hypomethylation->Tumor_Suppressor_Activation Cytotoxicity Cytotoxicity & Apoptosis Tumor_Suppressor_Activation->Cytotoxicity Protein_synthesis_disruption Disruption of Protein Synthesis RNA_incorporation->Protein_synthesis_disruption Protein_synthesis_disruption->Cytotoxicity

Azacitidine induces cytotoxicity via DNA hypomethylation and RNA interference.

Conclusion

The triple combination of this compound, venetoclax, and azacitidine represents a promising therapeutic strategy for newly diagnosed AML patients who are not candidates for intensive chemotherapy. The preliminary data from the NCT06357182 trial, although based on a small number of patients, suggests a high degree of efficacy, with a 100% overall response rate and an 88% complete remission rate.[1] This appears to be an improvement upon the already effective standard-of-care, venetoclax and azacitidine, as demonstrated in the VIALE-A trial.[6][7] The ALICE trial further supports the contribution of this compound in combination with a hypomethylating agent, showing robust and durable responses.[2][3][4][5]

The distinct and complementary mechanisms of action of these three agents—LSD1 inhibition promoting differentiation (this compound), BCL-2 inhibition inducing apoptosis (venetoclax), and DNA hypomethylation leading to cytotoxicity (azacitidine)—provide a strong rationale for their combined use. As more mature data from the ongoing clinical trial becomes available, a clearer picture of the long-term efficacy and safety of this triplet combination will emerge, potentially establishing a new standard of care for this patient population. Continued research and monitoring of these trials are essential to fully understand the clinical benefits of this novel therapeutic approach.

References

Iadademstat: A Targeted Approach to Eradicating SOX2-Driven Breast Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The transcription factor SOX2 is a critical driver of cancer initiation, progression, and therapy resistance in a subset of breast cancers, particularly the luminal-B and HER2-positive subtypes. Its role in maintaining the self-renewal and tumorigenic capacity of breast cancer stem cells (CSCs) makes it a compelling therapeutic target. This guide provides a comprehensive comparison of Iadademstat (ORY-1001), a first-in-class inhibitor of the lysine-specific demethylase 1 (LSD1), with other emerging therapeutic strategies aimed at neutralizing SOX2-driven breast malignancies.

This compound: Epigenetic Reprogramming of Cancer Stemness

This compound is a potent and selective inhibitor of LSD1 (KDM1A), an enzyme that plays a pivotal role in regulating gene expression through histone demethylation.[1][2] In SOX2-driven breast cancer, LSD1 is recruited to a specific enhancer region of the SOX2 gene, promoting its transcription and thereby sustaining the CSC phenotype.[1][3] this compound disrupts this process, leading to the epigenetic silencing of SOX2 and a subsequent reduction in the CSC population.[1][3][4]

Mechanism of Action of this compound

cluster_0 SOX2-Driven Breast Cancer Stem Cell This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits SOX2_Enhancer SOX2 Stemness Enhancer LSD1->SOX2_Enhancer Activates SOX2_Gene SOX2 Gene SOX2_Enhancer->SOX2_Gene Promotes Transcription SOX2_Protein SOX2 Protein SOX2_Gene->SOX2_Protein Translation CSC_Properties Cancer Stem Cell Properties (Self-renewal, Tumorigenicity) SOX2_Protein->CSC_Properties Drives

Caption: this compound's mechanism of action in SOX2-driven breast cancer stem cells.

Performance Data: this compound vs. Alternative Therapies

The following tables summarize the available quantitative data for this compound and compare it with other therapeutic agents that have shown efficacy against SOX2-implicated breast cancer. It is important to note that direct head-to-head comparative studies are limited; therefore, data is compiled from various independent studies.

Table 1: Effect on Mammosphere Formation (a surrogate for CSC self-renewal)
CompoundTargetCell LineIC50 / Effective ConcentrationCitation
This compound LSD1MDA-MB-436 (Triple-Negative)IC50 = 3.98 µmol/L[3]
Pevonedistat NAEUROtsa (Arsenite-Transformed)Sphere formation inhibited[5]
EGFR Inhibitor (Gefitinib) EGFROral Cancer CellsProtective effects against cancer cells[6]
STAT3 Inhibitor (Stattic) STAT3HER2+ Breast Cancer CellsAbolished tumorsphere formation[7]
Table 2: Effect on SOX2 Expression
CompoundTargetCell Line / ModelEffect on SOX2 ExpressionCitation
This compound LSD1BT-474 (Luminal-B/HER2+)Up to 80% reduction in enhancer activity at 10 µmol/L[8]
This compound LSD1Luminal-B PDX MammospheresSignificantly reduced[3][4]
Pevonedistat NAEUrothelial CellsDownregulates SOX2 expression[5]
STAT3 Inhibitor (Stattic) STAT3HER2+ Breast Cancer CellsDownregulated SOX2 expression[7]

Alternative Therapeutic Strategies

Several other pathways and molecules have been identified as potential targets to counteract SOX2-driven tumorigenesis.

Pevonedistat (NAE Inhibitor)

Pevonedistat inhibits the NEDD8-activating enzyme (NAE), which leads to the inactivation of the FBXW2 E3 ligase. This results in the accumulation of MSX2, a transcriptional repressor of SOX2.[3] While preclinical data in other cancers is promising, further investigation in SOX2-driven breast cancer models is warranted.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) has been implicated in the maintenance of cancer stem cell properties. Inhibition of EGFR has been shown to block the clustering of CSCs, a critical step in metastasis. In some contexts, EGFR signaling can stabilize the SOX2 protein, suggesting that EGFR inhibitors could indirectly lead to SOX2 degradation.[6]

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling node that is often constitutively active in breast tumors. STAT3 activation has been linked to the promotion of a stem-like cell phenotype, including the upregulation of SOX2.[7] Inhibitors of STAT3 have demonstrated the ability to abolish the CSC phenotype in preclinical models.[7]

cluster_1 Alternative SOX2-Targeting Pathways Pevonedistat Pevonedistat NAE NAE Pevonedistat->NAE Inhibits FBXW2 FBXW2 E3 Ligase NAE->FBXW2 Activates MSX2 MSX2 FBXW2->MSX2 Degrades SOX2_Expression SOX2 Expression MSX2->SOX2_Expression Represses EGFR_Inhibitors EGFR Inhibitors EGFR EGFR EGFR_Inhibitors->EGFR Inhibits EGFR->SOX2_Expression Promotes STAT3_Inhibitors STAT3 Inhibitors STAT3 STAT3 STAT3_Inhibitors->STAT3 Inhibits STAT3->SOX2_Expression Promotes

Caption: Overview of alternative therapeutic strategies targeting SOX2 in breast cancer.

Experimental Protocols

Mammosphere Formation Assay

This assay is a gold standard for assessing the self-renewal capacity of cancer stem cells in vitro.

Workflow:

A 1. Prepare Single-Cell Suspension from Breast Cancer Cell Line or Primary Tissue B 2. Plate Cells at Low Density in Ultra-Low Attachment Plates with Serum-Free Mammosphere Media A->B C 3. Add this compound or Alternative Inhibitor at Various Concentrations B->C D 4. Incubate for 7-14 Days to Allow Mammosphere Formation C->D E 5. Quantify Mammosphere Number and Size Using Microscopy and Image Analysis Software D->E

Caption: Workflow for the mammosphere formation assay.

Detailed Steps:

  • Cell Preparation: Breast cancer cell lines or dissociated primary tumor cells are harvested and processed to obtain a single-cell suspension.

  • Plating: Cells are plated at a low density (e.g., 500-1,000 cells/cm²) in ultra-low attachment plates to prevent cell adhesion and differentiation.

  • Media: A serum-free medium supplemented with growth factors such as EGF and bFGF is used to selectively promote the growth of undifferentiated stem-like cells.

  • Treatment: The therapeutic agent (e.g., this compound) is added to the media at a range of concentrations.

  • Incubation: Plates are incubated for 7-14 days to allow for the formation of mammospheres, which are spherical colonies derived from a single CSC.

  • Quantification: The number and size of mammospheres are quantified using a microscope and image analysis software. The mammosphere forming efficiency (MFE) is calculated as (Number of mammospheres / Number of cells seeded) x 100%.

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models more faithfully recapitulate the heterogeneity and microenvironment of the original human tumor compared to traditional cell line-derived xenografts.

Workflow:

A 1. Obtain Fresh Tumor Tissue from Patient B 2. Implant Tumor Fragment Subcutaneously into Immunodeficient Mouse A->B C 3. Monitor Tumor Growth B->C D 4. Once Tumor Reaches Sufficient Size, Passage to New Mice for Cohort Expansion C->D E 5. Treat Tumor-Bearing Mice with this compound or Alternative Therapies D->E F 6. Assess Tumor Response (e.g., size, histology, biomarker expression) E->F

Caption: Workflow for establishing and utilizing patient-derived xenograft (PDX) models.

Key Considerations:

  • Host Mice: Severely immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent graft rejection.

  • Tumor Engraftment: Not all patient tumors will successfully engraft and grow in mice.

  • Model Fidelity: It is crucial to periodically verify that the PDX model continues to reflect the genomic and histological characteristics of the original patient tumor.

Conclusion

This compound presents a promising and targeted therapeutic strategy for SOX2-driven breast cancer by directly addressing the epigenetic mechanisms that sustain the cancer stem cell population. While alternative therapies targeting pathways that converge on SOX2 also show potential, more direct comparative studies are needed to establish their relative efficacy. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and validation of these novel anti-cancer agents.

References

Iadademstat in Small Cell Lung Cancer: A Comparative Analysis of Monotherapy vs. Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of iadademstat (ORY-1001) as a monotherapy versus its use in combination therapies for the treatment of small cell lung cancer (SCLC). The analysis is based on available clinical trial data and preclinical evidence, offering insights into the current understanding and future directions of this novel epigenetic agent.

Executive Summary

This compound, a selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), is being investigated as a potential new therapeutic for small cell lung cancer (SCLC), an aggressive malignancy with limited treatment options. Current clinical data is primarily derived from the Phase IIa CLEPSIDRA trial, which evaluated this compound in combination with platinum-etoposide chemotherapy in second-line SCLC. While this combination showed signs of efficacy, it was associated with significant hematological toxicity. Evidence for this compound monotherapy in SCLC is limited to a single case report showing continued tumor reduction after cessation of chemotherapy. The current focus of clinical development has shifted to combining this compound with immune checkpoint inhibitors (ICIs) in the first-line setting, with ongoing trials poised to provide more definitive data.

Mechanism of Action: this compound in SCLC

This compound's therapeutic potential in SCLC stems from its inhibition of LSD1, a key enzyme that plays a crucial role in tumor progression by suppressing the NOTCH signaling pathway. In SCLC, the recruitment of LSD1 by the transcription factor INSM1 leads to the repression of NOTCH1 and its downstream target HES1.[1] This, in turn, promotes the expression of pro-tumorigenic transcription factors ASCL1 and NEUROD1, driving tumor growth.[1] By inhibiting LSD1, this compound restores NOTCH1 and HES1 expression, leading to the downregulation of ASCL1 and NEUROD1, which can result in significant and sustained tumor regression.[1]

This compound Signaling Pathway in SCLC cluster_0 Normal SCLC Pathogenesis cluster_1 Effect of this compound INSM1 INSM1 LSD1 LSD1 INSM1->LSD1 recruits NOTCH1 NOTCH1 LSD1->NOTCH1 inhibits HES1 HES1 NOTCH1->HES1 activates ASCL1 ASCL1 HES1->ASCL1 inhibits NEUROD1 NEUROD1 HES1->NEUROD1 inhibits Tumor_Progression Tumor Progression ASCL1->Tumor_Progression NEUROD1->Tumor_Progression This compound This compound LSD1_inhibited LSD1 This compound->LSD1_inhibited inhibits NOTCH1_restored NOTCH1 LSD1_inhibited->NOTCH1_restored restores expression HES1_restored HES1 NOTCH1_restored->HES1_restored activates ASCL1_reduced ASCL1 HES1_restored->ASCL1_reduced inhibits NEUROD1_reduced NEUROD1 HES1_restored->NEUROD1_reduced inhibits Tumor_Regression Tumor Regression ASCL1_reduced->Tumor_Regression NEUROD1_reduced->Tumor_Regression CLEPSIDRA Trial Workflow Patient_Enrollment Patient Enrollment (Relapsed ED-SCLC) Treatment Treatment (this compound + Platinum/Etoposide) Patient_Enrollment->Treatment Safety_Assessment Primary Endpoint Assessment (Safety & Tolerability) Treatment->Safety_Assessment Efficacy_Assessment Secondary Endpoint Assessment (ORR, DoR, OS) Treatment->Efficacy_Assessment Data_Analysis Data Analysis Safety_Assessment->Data_Analysis Efficacy_Assessment->Data_Analysis

References

Iadademstat: A Head-to-Head Comparison with Epigenetic Modifiers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iadademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers. This guide provides a comprehensive head-to-head comparison of this compound with other epigenetic modifiers, focusing on LSD1 inhibitors, and offers insights into its performance against other classes of epigenetic drugs. The information is supported by experimental data to aid researchers in their evaluation of this compound for oncology research and development.

This compound: Mechanism of Action

This compound is an orally available small molecule that acts as a covalent and highly selective inhibitor of LSD1 (also known as KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation at the promoter and enhancer regions of target genes, which in turn can reactivate the expression of tumor suppressor genes.[1]

Furthermore, this compound's mechanism extends beyond its enzymatic inhibition. It also disrupts the scaffolding function of LSD1, which is crucial for the assembly of transcriptional repressor complexes.[1] For instance, in acute myeloid leukemia (AML), this compound interferes with the interaction between LSD1 and GFI-1, a key transcription factor, leading to the differentiation of leukemic blasts.[1] In small cell lung cancer (SCLC), it disrupts the LSD1-INSM1 complex, restoring the expression of tumor-suppressing NOTCH pathway genes.[1]

Head-to-Head Comparison of this compound with other LSD1 Inhibitors

A comprehensive in vitro study compared the activity of this compound with other clinical-stage LSD1 inhibitors. The results, summarized in the tables below, highlight this compound's high potency and selectivity.

Table 1: Biochemical Potency and Selectivity of Clinical-Stage LSD1 Inhibitors
CompoundLSD1 IC50 (nM)¹MAO-A IC50 (nM)¹MAO-B IC50 (nM)¹LSD2 IC50 (nM)¹
This compound (ORY-1001) 1.3 >100,000>100,000>100,000
Bomedemstat (IMG-7289)16>100,000>100,000>100,000
GSK287955224>100,000>100,000>100,000
INCB05987237>100,000>100,000>100,000
Seclidemstat (SP-2577)1,300>100,000>100,000>10,000
Pulrodemstat (CC-90011)5,600>100,000>100,000>100,000

¹Data from "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology" (Sacilotto et al., 2021). IC50 values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 2: Cellular Activity of LSD1 Inhibitors in AML and SCLC Cell Lines
CompoundMV4-11 (AML) Cell Viability IC50 (nM)¹NCI-H510 (SCLC) Cell Viability IC50 (nM)¹MV4-11 CD11b Expression (Differentiation Marker) EC50 (nM)¹
This compound (ORY-1001) 0.3 1.2 0.1
Bomedemstat (IMG-7289)2.110.50.8
GSK28795523.515.21.1
INCB0598724.221.71.5
Seclidemstat (SP-2577)>10,000>10,000>10,000
Pulrodemstat (CC-90011)>10,000>10,000>10,000

¹Data from "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology" (Sacilotto et al., 2021).

These data demonstrate that this compound is the most potent of the tested clinical-stage LSD1 inhibitors, with superior activity in both biochemical and cellular assays. Its high selectivity against monoamine oxidases (MAO-A and MAO-B) is a critical feature, as off-target inhibition of these enzymes can lead to significant side effects.

Comparison with Other Classes of Epigenetic Modifiers

While direct head-to-head experimental data comparing this compound with other classes of epigenetic modifiers like Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors is limited, a comparison of their mechanisms and clinical applications provides valuable context.

  • HDAC Inhibitors (e.g., Vorinostat, Romidepsin): These agents increase histone acetylation, leading to a more open chromatin structure and activation of gene expression. They have shown efficacy in various hematological malignancies. In contrast to the specific demethylase inhibition by this compound, HDAC inhibitors have a broader effect on gene expression.

  • DNMT Inhibitors (e.g., Azacitidine, Decitabine): These drugs inhibit DNA methylation, another key mechanism for gene silencing. They are established treatments for myelodysplastic syndromes and AML. Interestingly, this compound has shown promising results in clinical trials when used in combination with the DNMT inhibitor azacitidine in AML patients, suggesting potential synergistic effects.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 GFI1 GFI-1 LSD1->GFI1 Binds INSM1 INSM1 LSD1->INSM1 Binds Histone_H3 Histone H3 (H3K4me2/H3K9me2) LSD1->Histone_H3 Demethylates Differentiation_Genes Differentiation Genes GFI1->Differentiation_Genes Represses INSM1->Differentiation_Genes Represses Tumor_Suppressor_Genes Tumor Suppressor Genes Histone_H3->Tumor_Suppressor_Genes Represses Oncogenes Oncogenes Histone_H3->Oncogenes Activates This compound This compound This compound->LSD1 Inhibits

Caption: LSD1 Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (IC50 Determination) Selectivity_Assay MAO/LSD2 Selectivity Assays Cell_Viability Cell Viability Assay (AML/SCLC Cell Lines) Differentiation_Assay Flow Cytometry (CD11b Expression) LSD1_Inhibitors LSD1 Inhibitors (this compound & Comparators) LSD1_Inhibitors->TR_FRET LSD1_Inhibitors->Selectivity_Assay LSD1_Inhibitors->Cell_Viability LSD1_Inhibitors->Differentiation_Assay

Caption: Experimental Workflow for In Vitro Comparison of LSD1 Inhibitors.

Experimental Protocols

LSD1 Inhibition Assay (TR-FRET)

The inhibitory activity of compounds against LSD1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human LSD1-CoREST complex, biotinylated H3K4me2 peptide substrate, europium-labeled anti-H3K4me1 antibody, and streptavidin-allophycocyanin (APC).

  • Procedure:

    • LSD1 enzyme and the test compound (at various concentrations) were pre-incubated in an assay buffer.

    • The reaction was initiated by the addition of the H3K4me2 peptide substrate.

    • The reaction was allowed to proceed for a specified time at room temperature.

    • A detection mixture containing the europium-labeled antibody and streptavidin-APC was added to stop the reaction and initiate the FRET signal.

    • The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

The effect of LSD1 inhibitors on the viability of cancer cell lines (e.g., MV4-11 for AML and NCI-H510 for SCLC) was assessed.

  • Cell Culture: Cells were cultured in appropriate media and conditions.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After attachment (for adherent cells), cells were treated with a range of concentrations of the test compounds.

    • Cells were incubated for a defined period (e.g., 72 hours).

    • Cell viability was determined using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: IC50 values were determined from the dose-response curves.

Cell Differentiation Assay (Flow Cytometry)

The ability of LSD1 inhibitors to induce differentiation in AML cells was quantified by measuring the expression of the myeloid differentiation marker CD11b.

  • Cell Treatment: MV4-11 cells were treated with various concentrations of the LSD1 inhibitors for a specified duration.

  • Staining:

    • Cells were harvested and washed.

    • Cells were incubated with a fluorescently labeled anti-CD11b antibody.

  • Flow Cytometry: The percentage of CD11b-positive cells was determined using a flow cytometer.

  • Data Analysis: EC50 values (the concentration that induces 50% of the maximal response) were calculated from the dose-response curves.

Conclusion

This compound stands out as a highly potent and selective LSD1 inhibitor with robust preclinical activity in hematological and solid tumor models. Its dual mechanism of action, involving both catalytic inhibition and disruption of protein-protein interactions, offers a compelling therapeutic rationale. The comparative data presented in this guide demonstrate its superior in vitro profile relative to other clinical-stage LSD1 inhibitors. While direct head-to-head comparisons with other classes of epigenetic modifiers are lacking, its distinct mechanism and promising clinical data, particularly in combination therapies, position this compound as a significant compound in the evolving landscape of epigenetic cancer therapies. Further research and clinical investigation will continue to delineate its full potential in oncology.

References

Iadademstat Demonstrates Potent Anti-Leukemic Activity Across Diverse AML Subtypes, Outperforming Other LSD1 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – November 7, 2025 – Iadademstat (ORY-1001), a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1), exhibits significant anti-leukemic activity in a range of acute myeloid leukemia (AML) subtypes, according to a comprehensive review of preclinical and clinical data. This investigational oral therapeutic has shown promise both as a monotherapy and in combination with current standard-of-care treatments, offering a potential new avenue for patients with this aggressive hematological malignancy. A key comparative study also highlights this compound's superior potency over other clinical-stage LSD1 inhibitors.

This compound's primary mechanism of action involves the irreversible inhibition of LSD1, an enzyme crucial for maintaining the differentiation block in AML blasts. By inhibiting LSD1, this compound promotes the differentiation of leukemic cells, thereby reducing the leukemic stem cell population.[1][2] This targeted approach has demonstrated efficacy in various AML subtypes, including those with historically poor prognoses such as MLL-rearranged and FLT3-mutated AML.

Comparative Efficacy of this compound

A pivotal in vitro study by Sacilotto et al. (2021) provided a head-to-head comparison of this compound with other clinical-stage LSD1 inhibitors. The results, summarized below, underscore this compound's superior potency in inhibiting LSD1 and reducing the viability of AML cell lines.

CompoundLSD1 IC50 (nM)MOLM-13 (AML) Cell Viability IC50 (nM)
This compound 0.5 1.2
GSK28795522.510.5
INCB0598721.86.3
CC-900113.215.8

Preclinical Activity in Diverse AML Models

Extensive preclinical research has validated this compound's anti-leukemic effects across a panel of AML cell lines representing different subtypes. The work by Maes et al. (2018) in Cancer Cell detailed the compound's ability to induce differentiation and reduce cell viability at nanomolar concentrations.

AML Cell LineSubtypeThis compound IC50 (nM)
MOLM-13MLL-AF91.5
MV4-11MLL-AF42.1
THP-1MLL-AF93.5
HL-60Promyelocytic8.2
OCI-AML3NPM1c>1000

These findings suggest that AML subtypes with MLL rearrangements are particularly sensitive to this compound. In vivo studies using patient-derived xenograft (PDX) models further confirmed these findings, with this compound treatment leading to a significant reduction in tumor burden and prolonged survival.

Clinical Validation and Ongoing Trials

The promising preclinical data for this compound has been translated into the clinical setting. The first-in-human phase I study by Salamero et al. (2020) in patients with relapsed/refractory AML demonstrated a manageable safety profile and signs of clinical activity, particularly in patients with MLL translocations.[3][4]

Currently, this compound is being evaluated in several clinical trials in combination with other anti-leukemic agents. The ALICE trial is investigating this compound with the hypomethylating agent azacitidine in elderly, unfit AML patients.[5] Another trial is exploring its combination with the BCL-2 inhibitor venetoclax and azacitidine in newly diagnosed AML.[6][7][8] Furthermore, the FRIDA trial is assessing this compound in combination with the FLT3 inhibitor gilteritinib for relapsed/refractory AML with FLT3 mutations.[2] Preliminary results from these combination studies have shown encouraging response rates.[7]

Signaling Pathways and Experimental Workflows

The anti-leukemic activity of this compound is rooted in its ability to modulate key cellular signaling pathways. By inhibiting LSD1, this compound disrupts the formation of the CoREST transcriptional repressor complex, which includes the growth factor independence 1 (GFI1) protein. This disruption leads to the reactivation of genes associated with myeloid differentiation.

Iadademstat_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits GFI1 GFI1 LSD1->GFI1 Interacts with Histone Histone H3K4me2 LSD1->Histone Demethylates CoREST CoREST Complex GFI1->CoREST Part of CoREST->Histone Demethylates Differentiation_Genes Myeloid Differentiation Genes Histone->Differentiation_Genes Represses Transcription Myeloid_Differentiation Myeloid Differentiation Differentiation_Genes->Myeloid_Differentiation Promotes Experimental_Workflow start Start cell_culture Culture AML Cell Lines (e.g., MOLM-13, MV4-11) start->cell_culture treatment Treat with varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay differentiation_assay Differentiation Assay (Flow cytometry for CD11b/CD86) treatment->differentiation_assay western_blot Western Blot for LSD1 target engagement treatment->western_blot data_analysis Data Analysis (IC50 calculation, etc.) viability_assay->data_analysis differentiation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Comparative analysis of Iadademstat's effect on different hematological malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of the LSD1 inhibitor iadademstat across different hematological cancers, with a focus on Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

This compound (ORY-1001) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme.[1][2] This epigenetic modifier plays a crucial role in oncogenesis, particularly in hematological malignancies, by regulating gene expression programs that control cell differentiation and stemness.[3][4] This guide provides a comparative analysis of this compound's effects on various hematological malignancies, presenting preclinical and clinical data in comparison to standard-of-care and other therapies.

Mechanism of Action: Reversing the Differentiation Block

LSD1 is a key component of transcriptional repressor complexes, including the CoREST complex. In many hematological malignancies, LSD1 is overexpressed and helps maintain a leukemic state by suppressing the expression of genes required for myeloid differentiation.[5][6] It achieves this, in part, through its interaction with transcription factors like GFI1.[2][7]

This compound covalently binds to the FAD cofactor of LSD1, inhibiting both its demethylase activity and its scaffolding function.[2] This dual inhibition disrupts the LSD1-GFI1/CoREST complex, leading to the reactivation of silenced myeloid differentiation genes.[3][7] The result is a shift from a proliferative, undifferentiated state to a terminal differentiation of leukemic blasts.[1][3]

Iadademstat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effect Cellular Effects LSD1 LSD1 CoREST CoREST LSD1->CoREST Histones Histones (H3K4me2) LSD1->Histones Demethylation GFI1 GFI1 GFI1->LSD1 Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) Histones->Myeloid_Genes Repression Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation Promotes This compound This compound This compound->LSD1 Inhibits Proliferation Leukemic Proliferation This compound->Proliferation Inhibits

Figure 1: this compound's Mechanism of Action.

Preclinical Efficacy: A Comparative Overview

Preclinical studies have demonstrated this compound's potent anti-leukemic activity across a range of hematological cancer cell lines.

In Vitro Activity

This compound has shown potent inhibition of cell viability and induction of apoptosis in various AML cell lines, with IC50 values in the nanomolar range.

Cell LineHematological MalignancyThis compound IC50 (nM)Reference
MV4-11Acute Myeloid Leukemia (AML)2.11 ± 0.14[8]
KASUMI-1Acute Myeloid Leukemia (AML)~5[9]
MOLM-13Acute Myeloid Leukemia (AML)<1[1]
THP-1Acute Myeloid Leukemia (AML)<1[1]

Table 1: In Vitro Potency of this compound in AML Cell Lines

In Vivo Models

In xenograft models of AML, this compound has demonstrated significant tumor growth inhibition and prolonged survival. Oral administration of this compound in a subcutaneous MV4-11 tumor xenograft model led to a dose-dependent suppression of tumor growth.[9] In a patient-derived xenograft (PDX) model of T-cell acute lymphoblastic leukemia (T-ALL), this compound also extended survival.[10]

ModelHematological MalignancyTreatmentOutcomeReference
MV4-11 XenograftAcute Myeloid Leukemia (AML)This compound (10 and 20 mg/kg, oral)Significant and dose-dependent tumor growth inhibition (42.11% and 63.25%, respectively)[9]
T-ALL PDXT-cell Acute Lymphoblastic LeukemiaThis compoundExtended survival[10]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Clinical Performance: A Comparative Analysis

This compound is being evaluated in multiple clinical trials for various hematological malignancies, both as a monotherapy and in combination with other agents.

Acute Myeloid Leukemia (AML)

ALICE Trial (this compound + Azacitidine in Newly Diagnosed, Unfit AML):

The Phase IIa ALICE study evaluated this compound in combination with the hypomethylating agent azacitidine in elderly or unfit patients with newly diagnosed AML. The combination demonstrated a manageable safety profile and promising efficacy.

Efficacy EndpointThis compound + Azacitidine (ALICE Trial)Azacitidine + Venetoclax (VIALE-A Trial)Azacitidine Monotherapy (Historical Data)
Objective Response Rate (ORR) 81%[3]66.4%~28%
Complete Remission (CR/CRi) 64%[3]66.4%~18%
Median Overall Survival (OS) Not yet mature14.7 months9.6 months

Table 3: Comparison of this compound Combination Therapy in Frontline Unfit AML

FRIDA Trial (this compound + Gilteritinib in Relapsed/Refractory FLT3-mutated AML):

The ongoing Phase Ib FRIDA trial is assessing this compound in combination with the FLT3 inhibitor gilteritinib for patients with relapsed or refractory AML harboring a FLT3 mutation. Preliminary data suggests encouraging activity.

Efficacy EndpointThis compound + Gilteritinib (FRIDA Trial - Preliminary)Gilteritinib Monotherapy (ADMIRAL Trial)
Response Rate (CR+CRh+CRi) 58% (at selected dose for expansion)20% (CR)
Overall Response Rate (ORR) 67% (at selected dose for expansion)Not directly comparable

Table 4: Comparison of this compound Combination Therapy in Relapsed/Refractory FLT3-mutated AML

Myelodysplastic Syndromes (MDS)

The clinical development of this compound in MDS is in its early stages. A Phase I trial is currently underway to evaluate the safety and efficacy of this compound in combination with azacitidine for patients with MDS. Preclinical studies suggest that LSD1 inhibition can restore differentiation of dendritic cells in MDS, providing a rationale for its clinical investigation.[11]

Standard of Care for Higher-Risk MDS:

The current standard of care for higher-risk MDS primarily involves hypomethylating agents.

TreatmentMedian Overall Survival (OS)
Azacitidine~15-24 months
DecitabineSimilar to Azacitidine

Table 5: Standard of Care Efficacy in Higher-Risk MDS

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Add this compound at varying concentrations start->treat incubate Incubate for ~72-96 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for ~4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read end Calculate IC50 read->end

Figure 2: MTT Cell Viability Assay Workflow.
  • Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[12]

  • Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: Plates are incubated for a specified period (typically 72-96 hours) at 37°C in a humidified CO2 incubator.[12]

  • MTT Addition: MTT reagent is added to each well and incubated for approximately 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.[14]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect early-stage apoptosis by flow cytometry.

Annexin_V_Assay_Workflow start Treat cells with This compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark for ~15 minutes stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell population analyze->end

Figure 3: Annexin V Apoptosis Assay Workflow.
  • Cell Treatment: Cells are treated with this compound or a control for a specified duration.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[15]

  • Resuspension: Cells are resuspended in Annexin V binding buffer.[15]

  • Staining: Fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.[9]

  • Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells.[9]

Conclusion

This compound has demonstrated significant preclinical and clinical activity in hematological malignancies, particularly in AML. Its mechanism of action, which involves the reversal of the leukemic differentiation block, provides a strong rationale for its use in these diseases. In combination with standard-of-care agents like azacitidine and targeted therapies like gilteritinib, this compound has shown the potential to improve response rates in both newly diagnosed and relapsed/refractory AML patients. Further investigation, particularly in MDS and other hematological cancers, is warranted to fully elucidate the therapeutic potential of this novel epigenetic agent. The ongoing clinical trials will be crucial in defining the role of this compound in the evolving treatment landscape of hematological malignancies.

References

Validating the Synergy Between Iadademstat and Paclitaxel in Neuroendocrine Carcinomas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale and available evidence supporting the combination of iadademstat, a lysine-specific demethylase 1 (LSD1) inhibitor, and paclitaxel, a microtubule inhibitor, for the treatment of neuroendocrine carcinomas (NECs). While direct preclinical data on the synergistic effects of this specific combination in NEC models are not yet publicly available, this document synthesizes the known mechanisms of each agent and the strong scientific premise for their combined use, supported by ongoing clinical investigation.

Introduction to this compound and Paclitaxel

This compound (ORY-1001) is an orally available and highly selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is frequently overexpressed in various cancers, including those with neuroendocrine features like small cell lung cancer (SCLC), and plays a crucial role in maintaining a neuroendocrine phenotype and promoting tumor growth.[2][3] By inhibiting LSD1, this compound can induce differentiation and reduce the tumorigenicity of cancer cells.[4]

Paclitaxel is a well-established chemotherapeutic agent that belongs to the taxane class of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are essential for cell division.[5] By disrupting microtubule dynamics, paclitaxel arrests cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[5]

The combination of these two agents is currently being evaluated in a Phase II clinical trial for patients with relapsed or refractory SCLC and extrapulmonary high-grade neuroendocrine carcinomas, highlighting the clinical interest in this therapeutic strategy.[6][7][8]

Mechanistic Rationale for Synergy

The synergy between this compound and paclitaxel is hypothesized to stem from their distinct but complementary mechanisms of action targeting different facets of cancer cell biology.

  • Epigenetic Reprogramming by this compound: Neuroendocrine carcinomas are often characterized by a specific neuroendocrine transcriptional program. LSD1 is a key regulator of this program.[2][3] Inhibition of LSD1 by this compound can lead to the reactivation of silenced tumor suppressor genes and a shift away from the neuroendocrine phenotype, potentially rendering the cancer cells more susceptible to traditional chemotherapy.[3]

  • Mitotic Catastrophe Induced by Paclitaxel: Paclitaxel's disruption of microtubule function leads to mitotic arrest and cell death.[5]

  • Potential for Sensitization: By altering the epigenetic landscape, this compound may lower the threshold for paclitaxel-induced apoptosis. The use of "microtubule-binding agents" in combination with LSD1 inhibitors is considered a novel anticancer technique to reduce resistance to traditional drugs.[9]

Data Presentation (Hypothetical)

As of the latest available information, specific in vitro or in vivo preclinical data validating the synergy between this compound and paclitaxel in neuroendocrine carcinoma cell lines has not been published. However, a typical experimental approach to demonstrate synergy would involve the following assays, with the expected outcomes summarized in the tables below.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

Treatment GroupConcentration (nM)% Cell Viability (Relative to Control)
Control -100%
This compound X75%
Paclitaxel Y70%
This compound + Paclitaxel X + Y30%

Table 2: Hypothetical Apoptosis Data (Annexin V/PI Staining)

Treatment Group% Apoptotic Cells (Annexin V Positive)
Control 5%
This compound 15%
Paclitaxel 20%
This compound + Paclitaxel 55%

Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that would be conducted to validate the synergy between this compound and paclitaxel.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human neuroendocrine carcinoma cell lines (e.g., from a public repository or patient-derived xenografts) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells would be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells would be treated with a range of concentrations of this compound alone, paclitaxel alone, and the combination of both drugs. A vehicle control (e.g., DMSO) would also be included.

  • Incubation: The treated cells would be incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals formed would be solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance would be measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability would be calculated as a percentage relative to the vehicle-treated control. Synergy would be determined using methods such as the Chou-Talalay combination index.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells would be cultured and treated with this compound, paclitaxel, or the combination as described for the cell viability assay.

  • Cell Harvesting: After a 48-hour treatment period, both adherent and floating cells would be collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells would be stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

  • Data Analysis: The percentage of apoptotic cells in each treatment group would be compared to the control to assess the induction of apoptosis.

Visualizing the Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for validating drug synergy.

Synergy_Pathway cluster_this compound This compound cluster_Paclitaxel Paclitaxel This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Neuroendocrine_Genes Neuroendocrine Transcription Factors (e.g., ASCL1) LSD1->Neuroendocrine_Genes Represses Tumor_Suppressor_Genes Tumor Suppressor Genes LSD1->Tumor_Suppressor_Genes Activates (indirectly) Differentiation Cellular Differentiation Neuroendocrine_Genes->Differentiation Inhibits Tumor_Suppressor_Genes->Differentiation Promotes Apoptosis Apoptosis Differentiation->Apoptosis Potentiates Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Induces Mitotic_Arrest->Apoptosis

Caption: Proposed synergistic signaling pathway of this compound and Paclitaxel.

Experimental_Workflow cluster_assays Synergy Assessment start Start: NEC Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment: - this compound - Paclitaxel - Combination - Control culture->treatment incubation Incubation (48-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis analysis Data Analysis (e.g., Combination Index) viability->analysis apoptosis->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: Experimental workflow for validating drug synergy in vitro.

Conclusion and Future Directions

The combination of this compound and paclitaxel represents a promising therapeutic strategy for neuroendocrine carcinomas by targeting both epigenetic regulation and cell division. While direct preclinical evidence of synergy is awaited, the strong mechanistic rationale and the ongoing Phase II clinical trial provide a solid foundation for its continued investigation. Future publication of preclinical data will be crucial to fully elucidate the molecular mechanisms of synergy and to identify potential biomarkers for patient selection. The results of the ongoing clinical trial are eagerly anticipated and will provide definitive insights into the clinical efficacy and safety of this combination in patients with high-grade neuroendocrine carcinomas.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Iadademstat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Iadademstat (also known as ORY-1001 or RG-6016), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust, preventing serious eye irritation[1].
Skin Protection Chemical-resistant, impervious gloves. Lab coat.Prevents skin irritation upon contact. Wash hands thoroughly after handling[1].
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation. If dust or aerosols are generated, a NIOSH-approved respirator is required.Avoids inhalation of dust or aerosols, which can cause respiratory irritation[1].
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.Provides full-body protection in case of significant spills or splashes.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing[1].

  • Avoid formation of dust and aerosols[1].

  • Provide appropriate exhaust ventilation at places where dust is formed[1].

  • Do not eat, drink, or smoke when using this product[1].

Conditions for Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperatures are -20°C for one month or -80°C for six months[2].

Spill Response and Disposal

Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.

Spill Cleanup:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Sweep up the absorbed material and place it in a sealed container for disposal.

  • Clean: Clean the spill area with a suitable decontamination solution and then wipe dry.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean_Area Decontaminate Spill Area Collect->Clean_Area Dispose Dispose of Waste Clean_Area->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.